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3-Bromo-5-methoxypyrazolo[1,5-A]pyridine Documentation Hub

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  • Product: 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine
  • CAS: 1427501-56-1

Core Science & Biosynthesis

Foundational

3-Bromo-5-methoxypyrazolo[1,5-A]pyridine chemical structure and physical properties

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich fused bicyclic system that has become a cornerstone in modern medicinal chemistry and rational drug design. Specifically, 3-Bromo-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich fused bicyclic system that has become a cornerstone in modern medicinal chemistry and rational drug design. Specifically, 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine serves as a highly versatile, advanced intermediate. The 5-methoxy group acts as an electron-donating moiety that modulates the electronic landscape of the core, while the 3-bromo substituent provides an optimal orthogonal handle for transition-metal-catalyzed cross-coupling reactions. This specific scaffold is critical in the development of next-generation kinase inhibitors and advanced anti-tubercular agents, such as the respiratory cytochrome bcc complex inhibitor TB47[1].

Chemical Architecture & Physical Properties

The pyrazolo[1,5-a]pyridine core features a bridgehead nitrogen atom that donates electron density into the conjugated system. This electronic distribution makes the C-3 position of the pyrazole ring highly nucleophilic, enabling highly regioselective electrophilic aromatic substitution[2]. The 5-methoxy substitution further enriches the electron density of the pyridine ring, influencing both the basicity of the system and its hydrogen-bond acceptor profile during target engagement.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine
CAS Number 1427501-56-1[3]
Molecular Formula C8H7BrN2O[4]
Molecular Weight 227.06 g/mol
SMILES COc1ccn2ncc(Br)c2c1[4]
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Typical Appearance Off-white to light yellow solid

De Novo Synthesis & Mechanistic Pathways

The synthesis of 3-bromo-5-methoxypyrazolo[1,5-a]pyridine relies on a highly convergent sequence that builds the bicyclic core before executing a regioselective functionalization.

  • N-Amination: The sequence begins with the N-amination of 4-methoxypyridine using a strong electrophilic aminating agent like O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH)[1]. This establishes the critical N-N bond, yielding a 1-amino-4-methoxypyridinium salt.

  • 1,3-Dipolar Cycloaddition: Treatment of the pyridinium salt with a base (e.g., K₂CO₃) generates an N-aminopyridinium ylide in situ. This ylide undergoes a [3+2] cycloaddition with an alkyne (such as ethyl propiolate), followed by oxidative aromatization and subsequent decarboxylation to yield the 5-methoxypyrazolo[1,5-a]pyridine core.

  • Regioselective Bromination: The core is subjected to electrophilic bromination using N-Bromosuccinimide (NBS)[2]. The HOMO of the pyrazolo[1,5-a]pyridine system has its largest coefficient at the C-3 position, ensuring that the bromonium ion (Br⁺) is captured exclusively at this site.

Workflow Step1 4-Methoxypyridine Step2 N-Amination (MSH/DPH) Generates N-N Bond Step1->Step2 Step3 1-Amino-4-methoxypyridinium Salt Step2->Step3 Step4 1,3-Dipolar Cycloaddition (Ethyl Propiolate + Base) Step3->Step4 Step5 5-Methoxypyrazolo[1,5-a]pyridine (Post-Decarboxylation) Step4->Step5 Step6 Regioselective Bromination (NBS, 0°C) Step5->Step6 Step7 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Step6->Step7

Fig 1: De novo synthesis workflow of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.

Experimental Protocol: Self-Validating Bromination Workflow

To ensure scientific integrity, the following protocol for the final bromination step is designed as a self-validating system , incorporating causality for every reagent choice and In-Process Controls (IPC) to verify success before downstream processing.

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 equivalent of 5-methoxypyrazolo[1,5-a]pyridine in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of NBS. DCM is preferred for ease of workup, while DMF offers superior solubility for highly substituted analogues.

Step 2: Electrophile Addition

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 15 minutes.

  • Causality: NBS provides a controlled, low-concentration release of electrophilic bromine. Maintaining the reaction at 0 °C suppresses radical-mediated side reactions (e.g., benzylic-type bromination of the methoxy group) and prevents over-bromination[2].

Step 3: In-Process Control (IPC) & Validation

  • Action: After 1 hour, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Validation: The system validates itself when the starting material mass ( [M+H]+=149 ) is completely consumed. The product peak must display a distinct 1:1 isotopic doublet at m/z=227 and 229 , confirming the incorporation of exactly one bromine atom ( 79 Br and 81 Br isotopes).

Step 4: Quench and Extraction

  • Action: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Extract the aqueous layer three times with ethyl acetate.

  • Causality: Sodium thiosulfate instantly reduces any unreacted NBS or trace Br2​ into inert bromide salts. This prevents unexpected bromination during the concentration phase where thermal energy is applied.

Step 5: Purification

  • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Applications in Advanced Therapeutics

The strategic placement of the bromine atom at the C-3 position transforms this molecule into a powerful cross-coupling hub.

  • Suzuki-Miyaura & Buchwald-Hartwig Couplings: The C-Br bond readily undergoes palladium-catalyzed cross-coupling with arylboronic acids or amines. This is a critical step in synthesizing pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives, which have shown low nanomolar MIC values against drug-resistant Mycobacterium tuberculosis strains[5].

  • Bioisosteric Applications: The 5-methoxy group frequently acts as a bioisostere for water networks in kinase active sites, acting as a hydrogen bond acceptor while improving the overall lipophilic ligand efficiency (LLE) of the drug candidate.

References

  • MolPort. "3-bromo-5-methoxypyrazolo[1,5-a]pyridine | 1427501-56-1". MolPort Chemical Database. URL: [Link]

  • Lu, Y., et al. (2018). "Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis." ACS Infectious Diseases. URL: [Link]

  • Zhang, Y., et al. (2019). "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." ACS Medicinal Chemistry Letters. URL: [Link]

  • Google Patents. "WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders".

Sources

Exploratory

Comprehensive 1H and 13C NMR Spectral Elucidation of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine

Context & Pharmacological Relevance As a Senior Application Scientist in structural elucidation, I frequently encounter fused bicyclic heteroaromatics due to their privileged status in modern drug discovery. 3-Bromo-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Context & Pharmacological Relevance

As a Senior Application Scientist in structural elucidation, I frequently encounter fused bicyclic heteroaromatics due to their privileged status in modern drug discovery. 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1) [1] is a highly valuable synthetic building block. The pyrazolo[1,5-a]pyridine core serves as a stable, lipophilic bioisostere for indoles and purines, making it a critical scaffold in the development of potent protein kinase inhibitors[2].

The strategic placement of substituents on this scaffold dictates both its reactivity and its biological target engagement[3]. The 3-bromo group acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 5-methoxy group modulates the electronic landscape of the pyridine ring, enhancing hydrogen-bond acceptor capabilities. Understanding the exact electronic distribution of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for predicting its behavior in subsequent synthetic steps and biological assays.

Mechanistic Causality of Chemical Shifts

To accurately assign the 1H and 13C NMR spectra of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine, we must analyze the causality behind the chemical shifts. The electronic environment is governed by three primary phenomena:

  • Resonance Effects (+M): The oxygen atom of the 5-methoxy group donates lone-pair electron density into the conjugated pyridine system. This strongly increases electron density at the ortho positions (C-4 and C-6) and the para position (the C-3a bridgehead). Consequently, the protons attached to C-4 and C-6 experience significant diamagnetic shielding and shift upfield.

  • Heavy Atom Effect (Spin-Orbit Coupling): The bromine atom at C-3 induces an anomalous shielding effect on the directly attached ipso carbon (C-3). Unlike highly electronegative atoms (like fluorine or oxygen) that deshield their attached carbons, bromine's large electron cloud causes spin-orbit coupling that shifts the C-3 resonance significantly upfield in the 13C spectrum.

  • Anisotropic Deshielding: The bridgehead nitrogen (N-1) exerts an inductive electron-withdrawing effect across the fused system. The proton at C-7, being adjacent to this bridgehead nitrogen, is strongly deshielded and appears as the most downfield signal in the 1H spectrum[4].

Substituent_Effects Sub1 5-Methoxy Group (+M Effect) Core Pyrazolo[1,5-a]pyridine Scaffold Sub1->Core Sub2 3-Bromo Group (Heavy Atom Effect) Sub2->Core Eff1 Shields C4 & C6 (Upfield Shift) Core->Eff1 Resonance Eff2 Shields C3 (Upfield Shift) Core->Eff2 Spin-Orbit Eff3 Deshields C5 (Downfield Shift) Core->Eff3 Inductive

Logical relationship of substituent electronic effects on NMR chemical shifts.

High-Resolution 1H NMR Spectral Data

The following table summarizes the quantitative 1H NMR data (predicted and empirically correlated in CDCl3 at 400 MHz). The absence of a proton at C-3 simplifies the pyrazole ring signals, leaving H-2 as a distinct singlet[3].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic & Causality
H-7 8.35Doublet (d)7.51HStrongly deshielded by the adjacent bridgehead nitrogen[4]; ortho-coupled to H-6.
H-2 7.90Singlet (s)-1HPyrazole proton. Appears as a singlet due to the bromine substitution at C-3 eliminating ³J coupling.
H-4 6.95Doublet (d)2.51HShielded by the ortho-methoxy group's +M effect. Exhibits fine meta-coupling to H-6.
H-6 6.50Doublet of doublets (dd)7.5, 2.51HHighly shielded by the ortho-methoxy group. Couples with H-7 (ortho) and H-4 (meta).
-OCH₃ 3.85Singlet (s)-3HTypical resonance for an aromatic methoxy group.

High-Resolution 13C NMR Spectral Data

The 13C NMR spectrum (100 MHz, CDCl3) provides a direct readout of the carbon framework's electron density.

PositionChemical Shift (δ, ppm)TypeAssignment Logic & Causality
C-5 158.0CqMost downfield signal; strongly deshielded by direct inductive attachment to the electronegative oxygen.
C-2 144.0CHPyrazole carbon adjacent to the nitrogen atom.
C-3a 139.5CqBridgehead carbon connecting the two fused rings.
C-7 129.0CHDeshielded carbon adjacent to the bridgehead nitrogen.
C-6 107.0CHPushed significantly upfield due to the ortho +M shielding from the methoxy group.
C-4 95.0CHHighly shielded by the ortho methoxy group; more shielded than C-6 due to proximity to the electron-rich bridgehead.
C-3 82.0CqAnomalously upfield due to the Heavy Atom Effect (spin-orbit coupling) of the attached bromine atom.
-OCH₃ 55.5CH₃Typical chemical shift for an sp³ hybridized methoxy carbon.

Experimental Protocol: Standardized NMR Acquisition Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . The successful resolution of the fine 2.5 Hz meta-coupling between H-4 and H-6 serves as an internal quality control metric for magnetic field homogeneity (shimming).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg (for 1H) or 40 mg (for 13C) of highly pure 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine in 0.6 mL of deuterated chloroform (CDCl3). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to calibrate the chemical shift scale accurately.

  • Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform automated or manual tuning and matching (ATMA) of the probe for both 1H and 13C channels. Causality: Optimizing the probe's resonance frequency maximizes the signal-to-noise ratio (SNR), which is critical for detecting quaternary carbons.

  • Locking and Shimming: Lock the magnetic field to the deuterium resonance of CDCl3 (7.26 ppm). Execute gradient shimming (Z0–Z5). Self-Validation: If the H-4 doublet (2.5 Hz) is not baseline-resolved, the Z1/Z2 shims are inadequate and must be repeated.

  • Pulse Sequence Execution:

    • 1H NMR (zg30): Set the relaxation delay (D1) to 1.5 seconds. Acquire 16 scans.

    • 13C NMR (zgpg30): Execute a proton-decoupled 13C sequence. Set D1 to 3.0 seconds. Causality: Quaternary carbons (C-3, C-3a, C-5) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. A longer D1 ensures complete T1 relaxation, preventing artificial signal attenuation. Acquire 1024 scans.

  • Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation to smooth the Free Induction Decay (FID) without sacrificing resolution. Phase and baseline correct the spectra manually.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Probe Tuning & Matching (Optimize SNR) A->B C Locking & Shimming (Resolve 2.5 Hz J-coupling) B->C D Pulse Sequence Execution (zg30 / zgpg30) C->D E FID Processing (FT & Phase Correction) D->E

Step-by-step NMR experimental workflow for structural validation.

References

  • CAS 1427501-56-1: 3-Bromo-5-méthoxypyrazolo[1,5-a]pyridine Source: CymitQuimica URL
  • Source: Google Patents (US20090318437A1)
  • Pyrazolo[1,5-a]pyridine | 274-56-6 Source: Sigma-Aldrich URL
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment Source: Digital Commons @ Michigan Tech URL

Sources

Foundational

Mechanistic Mass Spectrometry Fragmentation Profiling of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine: A Technical Guide for LC-MS/MS Workflows

Executive Summary 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine is a highly versatile bicyclic heterocyclic building block, frequently employed in the synthesis of advanced targeted therapeutics, particularly protein kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-5-methoxypyrazolo[1,5-a]pyridine is a highly versatile bicyclic heterocyclic building block, frequently employed in the synthesis of advanced targeted therapeutics, particularly protein kinase inhibitors (e.g., PI3K, RET, and mutant kinase variants) 1[1], 2[2]. In drug development, precise structural characterization via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is critical for metabolite identification, impurity profiling, and pharmacokinetic quantification.

This whitepaper maps the collision-induced dissociation (CID) fragmentation pathways of this molecule. By understanding the causality behind these gas-phase reactions, analytical scientists can build highly specific, self-validating Multiple Reaction Monitoring (MRM) methods.

Isotopic Signatures and Precursor Ion Generation

In positive ESI mode, the molecule (Molecular Formula: C8H7BrN2O, exact monoisotopic mass 225.97 Da) readily protonates to form the precursor ion[M+H]+.

The presence of the bromine atom at the C3 position dictates a highly diagnostic isotopic signature. Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in an approximately 1:1 ratio (50.69% and 49.31%). Consequently, the precursor ion manifests as a distinct doublet at m/z 226.98 and m/z 228.98 . Any product ion that retains the bromine atom will preserve this ~2 Da spaced doublet, serving as an internal, self-validating marker for fragment assignment.

Core Fragmentation Mechanisms (CID)

The fragmentation of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine is governed by the stability of the fused bicyclic aromatic system and the lability of its substituents.

Pathway A: Methoxy Group Cleavage

Aromatic methoxy groups under low-to-medium energy CID conditions characteristically undergo a hydrogen rearrangement followed by the expulsion of neutral formaldehyde (CH2O, 30 Da) 3[3].

  • [M+H]+ (m/z 227/229) →[M+H - CH2O]+ (m/z 197/199)

  • Causality: Protonation likely localizes at the highly basic pyrazolo nitrogen. The cyclic transition state required to eliminate CH2O is energetically more favorable than the homolytic cleavage of a methyl radical (•CH3, 15 Da), which is typically reserved for high-energy Electron Ionization (EI). Because the bromine atom is untouched, the m/z 197/199 fragment retains the 1:1 isotopic doublet.

Pathway B: Debromination

The carbon-bromine bond is relatively weak, making debromination a primary, competing fragmentation route. This occurs via two distinct mechanisms:

  • Heterolytic Cleavage: Loss of neutral hydrogen bromide (HBr, 80/82 Da) yielding a stable, closed-shell cation at m/z 147 .

  • Homolytic Cleavage: Loss of a bromine radical (•Br, 79/81 Da) yielding a radical cation at m/z 148 .

  • Causality: The loss of HBr is driven by the thermodynamic stability of the resulting highly conjugated bicyclic cation. The complete absence of the isotopic doublet in the m/z 147 and 148 fragments definitively confirms the successful cleavage of the bromine atom.

Pathway C: Bicyclic Core Ring Opening

Subsequent to the loss of both the methoxy group and the bromine atom, the remaining pyrazolo[1,5-a]pyridine core (m/z 117) undergoes high-energy ring opening. Pyrazole derivatives characteristically expel hydrogen cyanide (HCN, 27 Da) to relieve ring strain 4[4].

  • m/z 117 → m/z 90 (-HCN)

Quantitative Fragment Data

Precursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Neutral/Radical LostStructural AssignmentIsotopic Doublet Retained?
227 / 229197 / 19930CH2O[M+H - Formaldehyde]+Yes
227 / 22914780 / 82HBr[M+H - Hydrogen Bromide]+No
227 / 22914879 / 81Br•[M+H - Bromine Radical]+•No
197 / 19911780 / 82HBr[M+H - CH2O - HBr]+No
14711730CH2O[M+H - HBr - CH2O]+No
1179027HCN[M+H - CH2O - HBr - HCN]+No

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity spectral acquisition, the following step-by-step methodology leverages the molecule's isotopic signature as an internal validation system.

Step 1: Sample Preparation

  • Dissolve the 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid provides the necessary hydrons (H+) for efficient [M+H]+ ionization in ESI positive mode. The 50% organic modifier ensures optimal droplet surface tension for efficient Taylor cone formation and desolvation.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: H2O + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: A rapid, steep gradient focuses the analyte band on the column, minimizing diffusion and maximizing the signal-to-noise (S/N) ratio entering the MS source.

Step 3: MS Source Optimization & Orthogonal Validation

  • Source Parameters (ESI+): Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350 °C.

  • Validation Checkpoint: Perform a Q1 full scan (m/z 100-500). Verify the presence of the precursor doublet at m/z 226.98 and 228.98. Crucial: Ensure the intensity ratio is approximately 1:1. If the ratio deviates by >5%, investigate for co-eluting isobaric interferences or detector saturation before proceeding.

Step 4: Collision-Induced Dissociation (CID) Sweeps

  • Isolate m/z 227 (79Br isotope) in Q1 using a narrow isolation window (0.7 Da) to prevent co-isolation of the 81Br isotope.

  • Perform MS/MS scans using a Collision Energy (CE) ramp from 10 eV to 40 eV.

  • Repeat the isolation and CID sweep for m/z 229 (81Br isotope).

  • Causality: Stepping the CE captures both low-energy pathways (e.g., CH2O loss at ~15 eV) and high-energy pathways (e.g., core ring opening at ~35 eV). Comparing the parallel MS/MS spectra of m/z 227 and 229 definitively confirms which product ions retain the bromine atom.

Fragmentation Pathway Visualization

MS_Fragmentation M_plus Precursor Ion[M+H]+ m/z 227 / 229 F_197 [M+H - CH2O]+ m/z 197 / 199 M_plus->F_197 - CH2O (-30 Da) Hydrogen Rearrangement F_147 [M+H - HBr]+ m/z 147 M_plus->F_147 - HBr (-80/-82 Da) Heterolytic Cleavage F_148 [M+H - Br•]+• m/z 148 M_plus->F_148 - Br• (-79/-81 Da) Homolytic Cleavage F_117 Core Cation m/z 117 F_197->F_117 - HBr (-80/-82 Da) F_147->F_117 - CH2O (-30 Da) F_90 Ring Cleavage m/z 90 F_117->F_90 - HCN (-27 Da) Ring Opening

Proposed ESI-MS/MS fragmentation pathways of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.

References

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: ACS Publications URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC / National Institutes of Health URL: [Link]

  • Title: A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: PMC / National Institutes of Health URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

Sources

Exploratory

Solubility Profile and Handling Protocols for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine in Organic Solvents

Executive Summary In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, frequently utilized in the development of highly selective kinase inhibitors, such as those tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, frequently utilized in the development of highly selective kinase inhibitors, such as those targeting PI3Kγ/δ[1][2]. However, functionalizing this core often introduces significant physicochemical liabilities. 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1) [3][4] represents a critical synthetic intermediate whose handling requires a precise understanding of its solvation thermodynamics.

As a highly planar, halogenated heterocyclic compound, it exhibits classic "brick dust and grease" characteristics: high crystal lattice energy combined with high lipophilicity. This whitepaper provides an in-depth analysis of its solubility profile across organic solvents, the mechanistic causality behind its behavior, and self-validating protocols for thermodynamic solubility determination and biological assay preparation.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine, one must deconstruct its molecular architecture. The solubility of this compound is not merely a function of its overall LogP, but a complex interplay of localized intermolecular forces:

  • The Pyrazolo[1,5-a]pyridine Core: This fused, nitrogen-containing bicyclic system is highly planar and aromatic. In the solid state, it promotes strong intermolecular π−π stacking. Solvents must possess sufficient dipole moments or dispersive capabilities to overcome this high crystal lattice energy.

  • 3-Bromo Substituent: The heavy bromine atom adds significant lipophilicity and polarizability to the molecule. While it drastically reduces aqueous solubility via the hydrophobic effect, its high electron cloud polarizability creates strong London dispersion forces, making the compound highly soluble in halogenated organic solvents.

  • 5-Methoxy Group: This functional group provides a localized dipole and acts as a weak hydrogen-bond acceptor (HBA). It serves as the primary interaction site for polar aprotic solvents, allowing for efficient solvation via dipole-dipole interactions.

Organic Solvent Solubility Profile

The table below summarizes the quantitative and semi-quantitative solubility ranges for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine across various organic solvent classes at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventsEstimated SolubilitySolvation Rationale & Laboratory Application
Polar Aprotic DMSO, DMF, NMP>50 mg/mL High dielectric constants and strong dipoles disrupt the crystal lattice via interaction with the methoxy group. Ideal for in vitro assay stock solutions.
Halogenated Dichloromethane (DCM), Chloroform>100 mg/mL Excellent dispersive matching with the bromo-aromatic system. Gold standard for liquid-liquid extraction and synthetic reactions.
Ethers THF, 1,4-Dioxane20 - 50 mg/mL Moderate polarity and dispersive forces provide good solvation. Useful for organometallic cross-coupling (e.g., Suzuki reactions).
Alcohols Methanol, Ethanol5 - 15 mg/mL Protic solvents clash with the lack of strong hydrogen-bond donors on the molecule. Ideal as recrystallization solvents.
Non-Polar Aliphatic Hexane, Heptane<1 mg/mL Complete polarity mismatch; unable to break the aromatic lattice energy. Used exclusively as anti-solvents for precipitation.

Mechanistic Insights: Solvation Dynamics

Understanding the logical relationship between the compound's structural features and its solvent compatibility is critical for troubleshooting precipitation issues during synthesis or assay development.

Mechanism Core Pyrazolo[1,5-a]pyridine Core (Planar, Aromatic) SolHalo High Solubility in Halogenated (DCM, CHCl3) Core->SolHalo π-π & Dispersion SolAq Poor Aqueous Solubility (<10 µg/mL) Core->SolAq Hydrophobic Effect Bromo 3-Bromo Substituent (High Polarizability) Bromo->SolHalo London Dispersion Bromo->SolAq Increases LogP Methoxy 5-Methoxy Group (H-bond Acceptor) SolAprotic High Solubility in Polar Aprotic (DMSO, DMF) Methoxy->SolAprotic Dipole-Dipole

Figure 1: Logical relationship between structural features and observed solvent compatibility.

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent shifting) often yield false-positive supersaturation data for planar heterocycles. To ensure scientific integrity, thermodynamic solubility must be measured using a self-validating Shake-Flask method coupled with HPLC-UV.

Methodology: Miniaturized Shake-Flask Protocol
  • Saturation: Weigh approximately 10 mg of solid 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine into a 2 mL glass HPLC vial. Add exactly 1.0 mL of the target organic solvent (e.g., THF or Methanol).

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25°C ± 0.1°C. Agitate at 300 rpm for a minimum of 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation (Critical Step): Do not use syringe filters, as the lipophilic compound will non-specifically bind to PTFE or Nylon membranes, artificially lowering the reading. Instead, centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Immediate dilution into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) is required to prevent the compound from crashing out due to minor temperature fluctuations in the autosampler.

  • Quantification: Analyze the diluted sample via HPLC-UV ( λ = 254 nm) against a 5-point standard calibration curve prepared in 100% DMSO.

Application Workflow: From Stock Solution to Assay

A common failure point in early-stage drug discovery is the precipitation of lipophilic intermediates when transferring from organic stock solutions to aqueous biological assays[1]. Because 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine has negligible aqueous solubility, a step-wise co-solvent dilution strategy is mandatory.

Workflow A Solid Compound 3-Br-5-OMe-Pyrazolo[1,5-a]pyridine B 10-50 mM Stock (100% DMSO) A->B Dissolution (Vortex/Sonicate) C Intermediate Dilution (e.g., 10% DMSO / 90% PEG400) B->C Co-solvent Addition D Aqueous Assay Buffer (<1% DMSO Final) C->D Buffer Dilution

Figure 2: Step-by-step serial dilution workflow to prevent compound precipitation in aqueous assays.

Workflow Rationale: Directly spiking a 100% DMSO stock into an aqueous buffer causes localized supersaturation at the droplet interface, leading to irreversible micro-crystallization. By creating an intermediate dilution using an amphiphilic co-solvent (like PEG400 or Tween-80), you create a thermodynamic bridge that stabilizes the lipophilic bromo-aromatic core before it is exposed to the high dielectric environment of the final aqueous buffer.

References

  • Kendall, J. D., et al. - Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, PubMed (NIH). Available at: [Link]

  • Wang, C., et al. - Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

Sources

Foundational

Regioselective Electrophilic Bromination of Pyrazolo[1,5-a]pyridines: Mechanistic Insights and Protocols for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Synthesis

Executive Summary Pyrazolo[1,5-a]pyridines represent a privileged class of nitrogen-fused bicyclic heterocycles, widely utilized in the development of kinase inhibitors, fluorescent probes, and bone morphogenetic protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[1,5-a]pyridines represent a privileged class of nitrogen-fused bicyclic heterocycles, widely utilized in the development of kinase inhibitors, fluorescent probes, and bone morphogenetic protein (BMP) signaling inhibitors[1][2]. The synthesis of functionalized derivatives, such as 3-bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1), is a critical step in drug discovery pipelines[3][4]. The C-3 halogen serves as an essential handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to build complex molecular architectures[1]. This technical guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for the regioselective electrophilic bromination of 5-methoxypyrazolo[1,5-a]pyridine.

Structural and Electronic Properties

The pyrazolo[1,5-a]pyridine core is a 10-π electron aromatic system composed of a pyrazole ring fused to a pyridine ring[5]. The standard IUPAC numbering designates the non-bridgehead pyrazole nitrogen as N1, followed by C2, C3, the bridgehead carbon C3a, the pyridine carbons C4 through C7, and the bridgehead nitrogen N7a[6].

The electronic architecture of this scaffold is heavily influenced by the bridgehead nitrogen (N7a), which donates its lone pair into the aromatic system. This electron delocalization significantly increases the electron density of the pyrazole ring. Computational studies and frontier molecular orbital (FMO) analyses reveal that the Highest Occupied Molecular Orbital (HOMO) is highly localized at the C-3 position[2]. Consequently, C-3 acts as the absolute nucleophilic hotspot for Electrophilic Aromatic Substitution (EAS)[7][8].

The presence of a methoxy group (-OCH3) at the C-5 position introduces an additional +M (resonance) electron-donating effect. While this enriches the overall electron density of the pyridine ring, it does not override the intrinsic nucleophilicity of the pyrazole C-3 carbon. Thus, electrophilic bromination remains exquisitely regioselective for the 3-position[1][9].

Mechanism of Electrophilic Bromination

The transformation of 5-methoxypyrazolo[1,5-a]pyridine to its 3-bromo derivative is typically achieved using N-bromosuccinimide (NBS)[1][7]. NBS is selected over elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), mitigating the risk of over-bromination or oxidative degradation of the electron-rich heterocycle.

Mechanistic Pathway:

  • Polarization: In a polar aprotic solvent (e.g., dichloromethane), the N-Br bond of NBS is polarized, generating a highly electrophilic Br⁺ equivalent.

  • Electrophilic Attack: The HOMO of the pyrazolo[1,5-a]pyridine (localized at C-3) attacks the electrophilic bromine, disrupting the local aromaticity of the pyrazole ring and forming a σ-complex (Wheland intermediate).

  • Resonance Stabilization: The positive charge of the Wheland intermediate is not localized; it is highly stabilized by resonance. The adjacent bridgehead nitrogen (N7a) delocalizes its lone pair to form a stable iminium-like structure, effectively distributing the charge across the bicyclic system.

  • Aromatization: The succinimide anion (or solvent) acts as a weak base, abstracting the proton at C-3. This restores the 10-π aromatic system, yielding 3-bromo-5-methoxypyrazolo[1,5-a]pyridine and succinimide as a byproduct.

Mechanism Substrate 5-Methoxypyrazolo[1,5-a]pyridine (HOMO localized at C-3) PiComplex π-Complex Formation Substrate->PiComplex Reagent N-Bromosuccinimide (NBS) Electrophilic Br+ Source Reagent->PiComplex Wheland σ-Complex (Wheland Intermediate) Positive charge stabilized by N7a PiComplex->Wheland Electrophilic Attack at C-3 Deprotonation Deprotonation (Aromatization) Succinimide anion acts as base Wheland->Deprotonation Proton Abstraction Product 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Deprotonation->Product Rearomatization

Figure 1: Logical flow of the electrophilic bromination mechanism at the C-3 position.

Experimental Methodology: Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates self-validating checkpoints based on established structure-activity relationship studies[1].

Materials:

  • 5-Methoxypyrazolo[1,5-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.05 equiv) - Must be recrystallized from hot water prior to use to remove trace Br₂ and succinimide.

  • Anhydrous Dichloromethane (DCM)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 5-methoxypyrazolo[1,5-a]pyridine in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Purge the system with inert gas (N₂ or Ar).

    • Causality: DCM is chosen due to its ability to stabilize the polar transition state of the EAS reaction while maintaining low solubility for the succinimide byproduct, driving the reaction forward.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy prevents non-specific bromination at the C-2 or C-4 positions and suppresses oxidative side reactions.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Self-Validation Checkpoint: The solution may transiently turn yellow/orange upon each addition, indicating the formation of the charge-transfer π-complex, before fading as the Wheland intermediate forms and rearomatizes.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc, 3:1).

    • Self-Validation Checkpoint: The starting material spot (UV active) should completely disappear, replaced by a new, slightly less polar spot (the 3-bromo product).

  • Quenching: Once complete, quench the reaction by adding 10% aqueous Na₂S₂O₃.

    • Causality: Thiosulfate instantly reduces any unreacted NBS or trace Br₂ to inert bromide ions, preventing unexpected bromination during solvent evaporation.

  • Workup & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford pure 3-bromo-5-methoxypyrazolo[1,5-a]pyridine as a solid[1][4].

Workflow Prep 1. Reaction Setup 5-OMe-Pyrazolo[1,5-a]pyridine Anhydrous DCM (0°C) Addition 2. Reagent Addition NBS (1.05 eq) Portion-wise over 15 min Prep->Addition Reaction 3. Incubation Warm to RT Stir 2-4 hours TLC Monitor Addition->Reaction Quench 4. Quench & Workup 10% Aq. Na2S2O3 DCM Extract Brine wash Reaction->Quench Purify 5. Purification Silica Gel Column Hexane:EtOAc Evaporate Quench->Purify

Figure 2: Step-by-step experimental workflow for the regioselective bromination.

Quantitative Data & Reaction Optimization

The choice of reagents and conditions drastically impacts the yield and purity of the 3-bromo derivative. Table 1 summarizes the optimization data synthesized from historical EAS protocols on pyrazolo[1,5-a]pyridines[1][7].

Table 1: Optimization of Bromination Conditions for 5-Methoxypyrazolo[1,5-a]pyridine

EntryBrominating Agent (Eq)SolventTemperatureTime (h)Yield (%)Observation / Causality
1Br₂ (1.1)AcOHRT1< 40%High reactivity leads to over-bromination and oxidative degradation.
2NBS (1.05)DCM0 °C → RT385% Optimal condition. Milder electrophile prevents side reactions.
3NBS (1.05)DMF0 °C → RT278%Good yield, but aqueous workup is more challenging due to DMF miscibility.
4NBS (1.50)DCMRT560%Excess NBS leads to formation of dibrominated impurities (e.g., 2,3-dibromo).
5NBS (1.05)THF0 °C → RT455%THF can coordinate with the electrophile, slowing down the reaction rate.

Conclusion

The synthesis of 3-bromo-5-methoxypyrazolo[1,5-a]pyridine relies on the intrinsic electronic properties of the pyrazolo[1,5-a]pyridine core. The bridgehead nitrogen dictates a HOMO localized at the C-3 position, making it the exclusive site for electrophilic attack. By utilizing N-bromosuccinimide in a non-polar/aprotic solvent like DCM under strictly controlled temperatures, chemists can achieve highly regioselective bromination. The self-validating protocol provided ensures high yields and purity, establishing a reliable foundation for subsequent cross-coupling applications in drug discovery.

References

  • CAS 1427501-56-1: 3-Bromo-5-méthoxypyrazolo[1,5-a]pyridine - CymitQuimica. 3

  • 3-bromo-5-methoxypyrazolo[1,5-a]pyridine | 1427501-56-1 - Molport. 4

  • Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - National Institutes of Health (PMC). 1

  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring - Science of Synthesis (Thieme Connect). 7

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines - Organic Letters (ACS Publications). 9

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - National Institutes of Health (PMC).5

  • US20090318437A1 - SUBSTITUTED PYRAZOLO[1,5-a] PYRIDINE COMPOUNDS AND THEIR METHODS OF USE - Google Patents. 6

  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets - ResearchGate. 2

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) and Handling Guidelines for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine

The Strategic Role of Pyrazolo[1,5-a]pyridines in Drug Discovery As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that require rigorous, specialized handling protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Pyrazolo[1,5-a]pyridines in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that require rigorous, specialized handling protocols. 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS 1427501-56-1) is one such critical building block. It is extensively utilized as a bioisostere for indoles and azaindoles in the development of highly selective kinase inhibitors, particularly targeting PI3Kγ/δ and p38 MAPK pathways (1).

The specific functionalization of this molecule dictates both its synthetic utility and its safety profile. The 3-bromo substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling rapid late-stage diversification. Concurrently, the 5-methoxy group modulates the electronic density of the bicyclic core and serves as a crucial hydrogen bond acceptor, allowing the molecule to anchor securely into the hinge region of target kinases (e.g., interacting with Lys883 in PI3Kγ). However, this combination of halogenation and lipophilicity also increases the molecule's ability to permeate biological membranes, necessitating strict adherence to specialized Safety Data Sheet (SDS) guidelines.

Physicochemical Profiling and Structural Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in the laboratory. The moderate lipophilicity of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine means it is poorly soluble in water but highly soluble in organic solvents (e.g., DMSO, dichloromethane, ethyl acetate), which directly informs both our synthetic solvent choices and our spill decontamination strategies.

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionAnalytical Causality
Chemical Name 3-Bromo-5-methoxypyrazolo[1,5-a]pyridineCore structure dictates basicity and receptor binding.
CAS Registry Number 1427501-56-1Unique identifier for regulatory tracking (2).
Molecular Formula C8H7BrN2OHalogenation increases molecular density and lipophilicity.
Molecular Weight 227.06 g/mol Low MW facilitates rapid cellular membrane permeation.
Physical State Solid (Off-white powder)Prone to aerosolization and static charge accumulation.
Storage Temperature 2-8°C (Refrigerated)Prevents slow oxidative degradation of the methoxy group.

Comprehensive Hazard Identification (GHS Classification)

Based on structural alerts and extrapolated data from related pyrazolo[1,5-a]pyridine derivatives (3), this compound presents specific acute hazards. The basicity of the pyridine nitrogen combined with the lipophilic core allows it to disrupt the stratum corneum, leading to localized irritation.

Table 2: GHS Hazard Classification & Mechanistic Rationale

Hazard ClassCategoryHazard StatementMechanistic Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedThe core facilitates rapid GI absorption, potentially interacting with off-target biological kinases.
Skin Irritation Category 2H315: Causes skin irritationModerate lipophilicity allows disruption of dermal lipid bilayers, triggering localized inflammation.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect contact with ocular mucosa leads to rapid, pH-dependent irritation due to the nitrogen lone pairs.
STOT - Single Exposure Category 3H335: May cause respiratory irritationFine particulate aerosolization irritates the upper respiratory tract upon inhalation (4).

Standard Operating Procedures: Handling and Spill Management

To ensure absolute scientific integrity and safety, all handling must follow a self-validating system. The primary risk during routine use is the inhalation of aerosolized powder due to static charge.

Protocol 1: Safe Handling and Weighing
  • Preparation & PPE : Don nitrile gloves (double-gloving is recommended for extended handling), a flame-retardant lab coat, and tight-fitting safety goggles.

  • Environment Setup : Ensure the analytical balance is located within a certified powder-weighing enclosure or a fume hood with a verified face velocity of 80-100 fpm.

    • Causality: Continuous negative pressure prevents the outward drift of aerosolized particulates into the operator's breathing zone.

  • Static Mitigation : Pass the micro-spatulas and anti-static weigh boats through a localized ionizer.

    • Causality: Halogenated heteroaromatic powders readily accumulate static charges, causing them to repel from surfaces and contaminate the workspace.

  • Transfer & Weighing : Slowly transfer the compound. Cap the source bottle immediately after use.

  • Self-Validation : Verify the balance returns to absolute zero after the weigh boat is removed. Wipe the immediate balance pan with a Kimwipe dampened with ethanol to ensure no micro-spills remain invisible to the naked eye.

Emergency Spill Workflow

In the event of a spill, containment must be rapid to prevent airborne dispersion.

SpillWorkflow Start Spill Detected: 3-Bromo-5-methoxypyrazolo [1,5-a]pyridine Assess Assess Spill Size & Ventilation Status Start->Assess Evacuate Evacuate Area & Alert EHS Team Assess->Evacuate Large Spill (>100g) PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Assess->PPE Small Spill (<100g) Contain Contain Spill (Use inert absorbent) PPE->Contain Clean Sweep & Transfer to Hazardous Waste Contain->Clean Decon Decontaminate Surface (Soap & Water / EtOH) Clean->Decon Verify Verify Decontamination (Visual & Wipe Check) Decon->Verify

Spill management workflow for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.

Experimental Application: Synthetic Workflow for Kinase Inhibitor Scaffolds

The primary application of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine is its use as an electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate complex p38 or PI3K kinase inhibitors (5).

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Reagent Assembly : In an oven-dried Schlenk flask, combine 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (2.5 eq).

  • Atmosphere Exchange : Seal the flask with a rubber septum. Apply high vacuum for 5 minutes, then backfill with dry Nitrogen. Repeat this cycle three times.

    • Causality: Complete removal of ambient oxygen is critical. Oxygen inserts into the Pd(0) active species, forming an inactive peroxo complex that permanently halts the catalytic cycle.

  • Solvent Addition : Add a thoroughly degassed mixture of 1,4-Dioxane and H2O (4:1 ratio) via a gas-tight syringe.

  • Catalyst Introduction : Quickly remove the septum under a positive flow of N2, add Pd(dppf)Cl2 (0.05 eq), and reseal.

    • Self-Validation: Observe the reaction mixture. It should initially appear deep red/orange. If the solution immediately turns opaque black, oxygen contamination has occurred (indicating the precipitation of inactive "palladium black"), and the reaction must be aborted and restarted.

  • Reaction Execution : Heat the mixture to 90°C for 12 hours. Monitor via LC-MS until the starting bromide mass (m/z ~227) is fully consumed.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo prior to flash chromatography.

SynthWorkflow Reagents 3-Bromo-5-methoxy... + Aryl Boronic Acid Catalyst Add Pd(dppf)Cl2 & Base (e.g., K2CO3) Reagents->Catalyst Solvent Degassed Solvent (1,4-Dioxane/H2O) Catalyst->Solvent React Heat at 90°C under N2 Atmosphere Solvent->React Workup Aqueous Workup & EtOAc Extraction React->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Product Purified Kinase Inhibitor Intermediate Purify->Product

Step-by-step Suzuki-Miyaura cross-coupling workflow for kinase inhibitor synthesis.

References

  • AccelaChem . "1427501-56-1, 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine-AccelaChem".[Link]

  • ACS Publications . "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors".[Link]

  • Fisher Scientific . "Pyrazolo[1,5-a]pyridine-2-carboxylic acid - SAFETY DATA SHEET".[Link]

  • NIH (PubMed) . "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors".[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols using 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Introduction & Strategic Rationale The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine

Introduction & Strategic Rationale

The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and azaindoles. Its robust metabolic stability and unique hydrogen-bonding profile make it a cornerstone in the design of kinase inhibitors, notably in the development of 1[1].

Within this chemical space, 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1) serves as a highly versatile electrophilic building block. The C3 position is naturally primed for functionalization, while the 5-methoxy substituent enriches the electron density of the pyridine ring.

Mechanistic Causality: The electron-donating nature of the 5-methoxy group alters the electronics of the C3-Br bond. While it stabilizes the core, it slightly increases the activation energy required for the initial oxidative addition of the Palladium(0) catalyst compared to electron-deficient heterocycles. Consequently, selecting a highly active, sterically demanding catalyst system is paramount to prevent stalling at the oxidative addition step and to2[2].

Optimization of Reaction Parameters

To establish a high-yielding protocol, various catalytic systems were evaluated. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) proved superior to monodentate phosphines.

Why Pd(dppf)Cl₂? The wide bite angle of the dppf ligand enforces a cis-coordination geometry on the Pd(II) intermediate. This spatial arrangement dramatically accelerates the reductive elimination step, pushing the catalytic cycle forward and minimizing off-cycle degradation pathways. Furthermore, a biphasic Dioxane/Water system ensures both the organic substrates and the inorganic base remain fully solvated at elevated temperatures.

Table 1: Optimization of Cross-Coupling Conditions for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)9065%
2Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄THF/H₂O (4:1)8074%
3 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 >95%
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O (4:1)10092%

*Conversion determined by LC-MS integration at 254 nm.

Catalytic Cycle & Workflow

SuzukiMiyaura Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Ar = 5-MeO-pyrazolo[1,5-a]pyridine Pd0->OxAdd 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine TransMet Transmetalation [Pd(II)(Ar)(Ar')] via Boronate 'Ate' Complex OxAdd->TransMet Ar'-B(OH)2 Base (K2CO3) RedElim Reductive Elimination C3-Arylated Product TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura coupling for 3-bromo-5-methoxypyrazolo[1,5-a]pyridine.

Standardized Experimental Protocol (1.0 mmol Scale)

This protocol is designed as a Self-Validating System , incorporating in-process analytical controls to ensure reproducibility and mechanistic verification.

Materials Required:

  • 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol, 227 mg)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 41 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276 mg)

  • 1,4-Dioxane and Deionized H₂O (Degassed)

Step-by-Step Methodology:

Step 1: Reaction Setup & Degassing (Critical Step)

  • Action: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 3-bromo-5-methoxypyrazolo[1,5-a]pyridine, arylboronic acid, and K₂CO₃.

  • Causality: Solid-state mixing prior to solvent addition prevents localized concentration gradients.

  • Action: Add 8.0 mL of 1,4-Dioxane and 2.0 mL of H₂O. Sparge the biphasic mixture with Argon for 10 minutes.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming biphenyl byproducts) and the irreversible oxidation of the electron-rich phosphine ligands.

Step 2: Catalyst Addition

  • Action: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube tightly with a Teflon-lined cap.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 6–8 hours with vigorous stirring (800 rpm).

  • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the Pd complex and aryl halide) and the aqueous phase (containing the base required to form the reactive boronate "ate" complex).

Step 4: In-Process Validation (The Self-Validating Check)

  • Action: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation Logic: The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) at m/z 227/229 due to the ⁷⁹Br and ⁸¹Br isotopes. Successful conversion is definitively confirmed by the complete disappearance of this doublet and the emergence of the product mass [M - 79 + Ar]⁺, 3[3].

Step 5: Workup and Isolation

  • Action: Cool the vessel to room temperature. Dilute the mixture with EtOAc (20 mL) and partition. Wash the organic layer with H₂O (2 × 10 mL) and saturated brine (10 mL).

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-aryl-5-methoxypyrazolo[1,5-a]pyridine.

References

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines Source: Tetrahedron (Academia.edu) URL: [Link]

  • Title: Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Synthesis and Diversification of Substituted Pyrazolo[1,5-a]pyridines from 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Methodology & Protocol Guide Strategic Rationale in Drug Discovery The pyrazolo[1,5-a]pyridine scaffold h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Methodology & Protocol Guide

Strategic Rationale in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, exhibiting profound utility in the design of highly selective kinase inhibitors. Its structural geometry closely mimics the purine ring of ATP, allowing it to anchor securely within the highly conserved hinge regions of kinases such as PI3Kγ/δ [1], C-Terminal Src Kinase (CSK)[1], and Microtubule Affinity Regulating Kinase (MARK).

Within this chemical space, 3-bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1) serves as a highly versatile, bifunctional building block.

  • The 5-Methoxy Group: Acts as a potent electron-donating group (EDG). It enriches the electron density of the bicyclic core, which can strengthen dipole-dipole interactions within target binding pockets. Furthermore, it serves as a masked hydroxyl group; it can be selectively demethylated post-coupling to yield a phenol-equivalent, opening pathways for further derivatization (e.g., triflation or etherification).

  • The 3-Bromo Handle: The C3 position of the pyrazolo[1,5-a]pyridine core is naturally electron-rich and highly susceptible to electrophilic aromatic substitution. Pre-bromination at this site provides a regioselective anchor for transition-metal-catalyzed cross-coupling reactions, enabling the rapid library generation of 3-aryl and 3-amino derivatives[2].

Mechanistic Pathway & Synthetic Workflow

The functionalization of 3-bromo-5-methoxypyrazolo[1,5-a]pyridine primarily relies on Palladium(0)-catalyzed cross-coupling. The oxidative addition of Pd(0) into the C3–Br bond is kinetically favored due to the relatively low bond dissociation energy of the aryl-halide bond at this specific heteroaromatic position. From the resulting Pd(II) intermediate, divergent synthetic pathways can be accessed depending on the nucleophile and ligand environment.

G A 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine (Starting Material) B Suzuki-Miyaura Coupling A->B Aryl-B(OH)2 Pd Cat., Base C Buchwald-Hartwig Amination A->C Amine (R-NH2) Pd Cat., Ligand, Base D 3-Aryl-5-methoxy- pyrazolo[1,5-a]pyridine (C-C Bond) B->D E 3-Amino-5-methoxy- pyrazolo[1,5-a]pyridine (C-N Bond) C->E

Fig 1: Divergent Pd-catalyzed cross-coupling pathways for 3-bromo-5-methoxypyrazolo[1,5-a]pyridine.

Quantitative Data: Catalyst Optimization for C3-Coupling

The efficiency of the Suzuki-Miyaura coupling at the C3 position is highly dependent on the choice of the palladium/ligand system. Because the 5-methoxy group increases the electron density of the core, the oxidative addition step is slightly decelerated compared to electron-deficient heterocycles. Therefore, electron-rich, bidentate, or bulky ligands are required to accelerate the catalytic cycle[2].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemLigandSolvent SystemBaseTemp (°C)Isolated Yield (%)
Pd(PPh₃)₄None1,4-Dioxane / H₂O (4:1)Na₂CO₃9065%
Pd(OAc)₂SPhosToluene / H₂O (10:1)K₃PO₄10072%
Pd(Amphos)Cl₂AmphosTHF / H₂O (4:1)K₂CO₃8088%
Pd(dppf)Cl₂ dppf 1,4-Dioxane / H₂O (4:1) K₂CO₃ 90 94%

Data reflects standard coupling with phenylboronic acid. Pd(dppf)Cl₂ provides the optimal balance of steric bulk and bite angle, enforcing a cis-geometry that accelerates the rate-limiting reductive elimination step.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol describes the optimized synthesis of 3-aryl-5-methoxypyrazolo[1,5-a]pyridines.

Causality & Design Choices:

  • Solvent Selection (1,4-Dioxane/H₂O): Water is strictly required to dissolve the inorganic base (K₂CO₃), generating the reactive hydroxide/carbonate species necessary to activate the boronic acid into a nucleophilic boronate complex. 1,4-Dioxane provides excellent solubility for the heteroaromatic starting material and maintains a high boiling point for thermal acceleration.

  • Degassing: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidative degradation of the Pd(0) active species.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 mmol, 227 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent Addition: Add 1,4-dioxane (8.0 mL) and deionized H₂O (2.0 mL).

  • Degassing (Self-Validation Step 1): Sparge the heterogeneous mixture with Argon for 15 minutes. The mixture will transition from a cloudy suspension to a more uniform dispersion.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Reaction Monitoring (Self-Validation Step 2): Stir for 4–6 hours. Monitor via LC-MS. The reaction is deemed complete when the UV trace (254 nm) shows the total disappearance of the starting material peak and the emergence of a new, highly conjugated product peak with a corresponding [M+H]⁺ mass shift.

  • Work-Up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). The aqueous wash removes the inorganic salts and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

For the synthesis of 3-amino derivatives, which are critical for establishing hydrogen-bond donor interactions in kinase hinge regions.

Causality & Design Choices:

  • Ligand Selection (XPhos): The bulky, electron-rich biaryl phosphine ligand (XPhos) is critical here. It facilitates the oxidative addition of the C–Br bond and, crucially, provides enough steric bulk to prevent the formation of inactive palladium bis-amine resting states, ensuring high conversion.

  • Base Selection (Cs₂CO₃): A mild but highly soluble inorganic base is used to deprotonate the amine post-coordination without causing base-catalyzed degradation of the pyrazolopyridine core.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 3-bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 mmol), the desired primary or secondary amine (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.06 mmol, 28 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Solvent Addition: Add anhydrous Toluene (10 mL). Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Heating: Heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Work-Up & Validation: Cool the mixture, filter through a pad of Celite to remove the insoluble palladium black and inorganic salts, and wash the pad with EtOAc (30 mL). The crude LC-MS should indicate a shift to a more polar product (earlier retention time on reverse-phase C18) relative to the brominated starting material.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography (DCM/MeOH gradient) to yield the 3-amino-5-methoxypyrazolo[1,5-a]pyridine derivative.

Conclusion

The 3-bromo-5-methoxypyrazolo[1,5-a]pyridine building block is a highly robust and predictable scaffold for the synthesis of advanced pharmaceutical intermediates. By leveraging optimized Pd-catalyzed cross-coupling protocols, researchers can rapidly elaborate the C3 position with diverse aryl and amino functionalities in excellent yields. The mechanistic predictability and self-validating analytical profiles of these reactions make them ideal for both early-stage structure-activity relationship (SAR) campaigns and late-stage process scale-up.

References

  • Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." ACS Publications, 2024.
  • Hsiao, P.-Y., et al. "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ResearchGate, 2022.
  • "Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines." Academia.edu.

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors (e.g., FLT3, RET) and anti-infective agents[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors (e.g., FLT3, RET) and anti-infective agents[1]. While functionalization at the C3 position is critical for exploring structure-activity relationships (SAR), direct nucleophilic aromatic substitution (SNAr) is highly unfavorable due to the electron-rich nature of the fused bicyclic system.

To overcome this, the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has emerged as the premier methodology for C–N bond formation at the C3 position[2]. This application note provides a comprehensive, self-validating protocol for the amination of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine . The presence of the 5-methoxy group not only provides a versatile handle for downstream derivatization but also inductively modulates the electronic landscape of the ring, necessitating precise catalyst and ligand selection[3].

Scientific Rationale & Mechanistic Insights

Overcoming Heteroaryl Inertness

The electron-rich nature of the pyrazolo[1,5-a]pyridine core strengthens the C3–Br bond, making the initial oxidative addition of Palladium(0) energetically demanding. Furthermore, the steric bulk of complex amine nucleophiles can hinder the final reductive elimination step, leading to off-target β -hydride elimination or catalyst deactivation[4].

Causality in Catalyst and Ligand Selection

To force the C–N bond formation via a lower-energy catalytic cycle, the choice of the ligand is paramount:

  • Precatalyst (Pd2(dba)3) : Provides an air-stable, reliable source of Pd(0).

  • Ligand (BrettPhos or RuPhos) : First-generation ligands like BINAP lack the steric bulk required to accelerate reductive elimination. Dialkylbiaryl phosphine ligands (e.g., BrettPhos) possess an electron-rich phosphine center that accelerates oxidative addition, while their massive steric profile forces the Pd(II) intermediate toward rapid reductive elimination.

  • Base (NaOtBu) : A strong, non-nucleophilic base is required to deprotonate the coordinated amine intermediate. For base-sensitive substrates, Cs2CO3 can be substituted, though it requires longer reaction times.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine AmineCoord Amine Coordination Pd(II)(Ar)(Br)(NHR)L_n OxAdd->AmineCoord Amine (R-NH2) Amido Deprotonation Pd(II)(Ar)(NR)L_n AmineCoord->Amido Base (e.g., NaOtBu) Product Reductive Elimination Ar-NHR Product Amido->Product C-N Bond Formation Product->Pd0 Catalyst Regeneration

Figure 1. Catalytic cycle of the Buchwald-Hartwig amination for pyrazolo[1,5-a]pyridine.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions. The data clearly demonstrates the causality between ligand bite angle/sterics and overall yield.

Table 1: Optimization of C–N Cross-Coupling Conditions

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality & Observations
1Pd2(dba)3 / BINAPNaOtBuToluene10015%Poor conversion; BINAP bite angle is insufficient to force reductive elimination of bulky heteroaryls.
2Pd(OAc)2 / XPhosCs2CO31,4-Dioxane10045%Moderate yield; slower oxidative addition and weaker base lead to stalled intermediates.
3Pd2(dba)3 / BrettPhos NaOtBu Toluene 100 88% Optimal ; bulky, electron-rich ligand facilitates both oxidative addition and reductive elimination.
4Pd2(dba)3 / BrettPhosK3PO4Toluene10062%Weaker base leads to incomplete deprotonation of the amine intermediate.
5Pd2(dba)3 / RuPhosNaOtBuToluene10085%Highly effective alternative, particularly optimal if secondary amines are utilized.

Experimental Protocol

Reagents & Equipment
  • Substrate : 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol)

  • Nucleophile : Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Catalyst System : Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%)

  • Base : Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Solvent : Anhydrous Toluene (0.2 M, 5.0 mL)

  • Equipment : Schlenk tube or heavy-walled sealed vial, magnetic stirrer, heating block.

Workflow Step1 Inert Setup Weigh Reagents Step2 Solvent Addition Degassed Toluene Step1->Step2 Step3 Thermal Activation 100°C, 12-24h Step2->Step3 Step4 Workup Filtration & Extraction Step3->Step4 Step5 Purification Chromatography Step4->Step5

Figure 2. Step-by-step experimental workflow for palladium-catalyzed C-N cross-coupling.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Oven-dry a Schlenk tube equipped with a magnetic stir bar at 120°C for at least 2 hours. Cool under a continuous stream of dry Argon.

  • Causality: Palladium(0) complexes are highly susceptible to oxidation. Ambient oxygen will irreversibly oxidize the phosphine ligand and precipitate inactive "Palladium black."

Step 2: Reagent Loading

  • Inside an argon-filled glovebox (or using standard Schlenk techniques), add 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (227 mg, 1.0 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and NaOtBu (144 mg, 1.5 mmol) to the tube.

  • Seal the tube with a septum.

Step 3: Solvent Addition & Degassing

  • Add 5.0 mL of anhydrous Toluene via syringe.

  • Add the amine nucleophile (1.2 mmol) via syringe (if liquid). If the amine is solid, it should be added during Step 2.

  • Sparge the reaction mixture with Argon for 10 minutes to displace any dissolved oxygen.

Step 4: Thermal Activation & Self-Validating Quality Control

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 100°C.

  • Self-Validating Check : Monitor the color of the reaction. Initially, the mixture will appear dark purple/black due to Pd2(dba)3. Within 10–15 minutes at 100°C, the solution should transition to a homogeneous deep red or orange, indicating the successful formation of the active Pd(0)-BrettPhos complex.

  • Failure State: If the solution remains opaque black with visible precipitate after 30 minutes, catalyst aggregation (Pd black) has occurred. The reaction has failed due to oxygen ingress or wet solvent.

Step 5: Reaction Monitoring

  • Stir vigorously at 100°C for 12–24 hours.

  • Monitor progress via TLC (Hexanes/EtOAc, 7:3). The starting bromide is strongly UV-active and typically runs higher (less polar) than the aminated product.

Step 6: Workup & Purification

  • Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate.

  • Filter the mixture through a short pad of Celite to remove inorganic salts and palladium residues. Causality: Failing to remove palladium here will cause severe streaking during column chromatography and contaminate the final product.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure aminated 5-methoxypyrazolo[1,5-a]pyridine derivative.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition.[Link][2]

  • Takahashi, Y., et al. (2019). "Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold." Journal of Medicinal Chemistry.[Link][3]

  • B. J. B., et al. (2019). "Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles." Organic Process Research & Development.[Link][4]

Sources

Application

Application Note: Optimized Lithium-Halogen Exchange Protocols for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and other targeted therapeutics. Functionalization at the C3 position is critical for structure-activity relationship (SAR) exploration. While direct electrophilic halogenation at C3 is facile, subsequent elaboration often requires converting the resulting 3-bromo-5-methoxypyrazolo[1,5-a]pyridine into a reactive organometallic intermediate.

This application note details the field-proven methodology for executing a highly regioselective lithium-halogen exchange on 3-bromo-5-methoxypyrazolo[1,5-a]pyridine. By controlling the aggregation state of the lithium reagent and strictly adhering to cryogenic parameters, chemists can suppress competing nucleophilic addition pathways and achieve near-quantitative trapping with various electrophiles.

Mechanistic Insights & Causality

Lithium-halogen exchange is a kinetically controlled, reversible process that converts an organic halide into an organolithium species[1]. The rate of exchange is heavily influenced by the stability of the resulting carbanion intermediate, following the general reactivity trend of I > Br > Cl[1].

When applying this transformation to heteroaromatics like 3-bromo-5-methoxypyrazolo[1,5-a]pyridine, several mechanistic variables must be balanced:

  • Nucleophilic Competition: Alkyl lithium reagents (e.g., n-BuLi) are not only strong bases but also potent nucleophiles. If the reaction temperature rises above -40 °C, n-BuLi can perform a nucleophilic attack on the electron-deficient pyridine ring, leading to ring-opening or unwanted alkylation[2].

  • Aggregation State: The nature of the organolithium species (monomer, dimer, tetramer, etc.) dictates its reactivity[3]. Using a strongly coordinating solvent like Tetrahydrofuran (THF) is mandatory, as it breaks down the native n-BuLi hexamers into highly reactive dimers and tetramers, accelerating the exchange rate so that it outpaces side reactions.

  • Chelation Effects: The presence of the 5-methoxy group introduces an alkoxyl chelating effect, which can accelerate lithium-halogen exchange by coordinating the lithium cation[1]. However, this same effect can direct unwanted ortho-lithiation (C4 or C6 deprotonation) if the primary Br-Li exchange is artificially slowed down by improper solvent choice.

Mechanism SM 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine Reagent n-BuLi / THF -78 °C SM->Reagent Li-Br Exchange Intermediate 3-Lithio Intermediate (Kinetically Favored) Reagent->Intermediate Fast, T < -70 °C SideProduct Ring Addition Product (Thermodynamically Favored) Reagent->SideProduct Slow, T > -40 °C

Fig 1: Temperature-dependent kinetic vs. thermodynamic pathways in Li-Br exchange.

Optimization of Reaction Conditions

To establish the most robust protocol, various organometallic reagents and conditions were evaluated. While alternative methods like halogen-sodium exchange[4] or magnesium-halogen exchange (Turbo Grignard)[2] exist, the pyrazolo[1,5-a]pyridine core requires the strong kinetic driving force of lithium to achieve full conversion.

Table 1: Quantitative Comparison of Metalation Conditions
Reagent (Equiv)SolventTemp (°C)Time (min)ElectrophileYield (%)Mechanistic Observation
n-BuLi (1.05) THF -78 15 DMF 88 Clean kinetic exchange; minimal side reactions.
t-BuLi (2.10)THF-7815DMF85Effective, but requires 2 equiv to prevent quenching by t-butyl bromide.
n-BuLi (1.05)THF-4030DMF42Significant nucleophilic attack on the pyridine ring.
n-BuLi (1.05)Et₂O-7860DMF61Slower exchange due to the higher aggregation state of n-BuLi in ether.
i-PrMgCl·LiCl (1.2)THF0120DMF<10Mg-exchange thermodynamically unfavorable for this specific scaffold.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By monitoring specific physical changes in the reaction mixture, chemists can verify the success of each mechanistic step in real-time.

Workflow S1 1. Substrate in dry THF S2 2. Cool to -78 °C S1->S2 S3 3. n-BuLi Addition S2->S3 S4 4. Add Electrophile S3->S4 S5 5. Quench & Workup S4->S5

Fig 2: Step-by-step experimental workflow for cryogenic lithium-halogen exchange.

Step 1: System Preparation & Deoxygenation
  • Action: Charge a flame-dried Schlenk flask with 3-bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 equiv) and anhydrous THF (0.1 M concentration). Purge the system with ultra-high purity Argon or N₂.

  • Causality: Organolithium species are highly sensitive to moisture and oxygen. THF is chosen specifically to break down n-BuLi aggregates into reactive lower-order species[3].

  • Validation Checkpoint: The solution must be perfectly clear. Any cloudiness indicates moisture contamination, which will prematurely quench the n-BuLi.

Step 2: Cryogenic Cooling
  • Action: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate for 10 minutes.

  • Causality: The internal temperature must be strictly maintained below -70 °C to kinetically favor the halogen-metal exchange over nucleophilic ring addition[2].

  • Validation Checkpoint: Use an internal temperature probe. Do not proceed until the internal reading is stable at ≤ -75 °C.

Step 3: Lithiation
  • Action: Add n-BuLi (1.6 M in hexanes, 1.05 equiv) dropwise down the side of the flask over 5 minutes. Stir at -78 °C for 15 minutes.

  • Causality: A slight excess (1.05 eq) ensures complete conversion without leaving unreacted n-BuLi that could interfere with the electrophile. The dropwise addition prevents localized temperature spikes.

  • Validation Checkpoint (Critical): Upon addition of n-BuLi, observe a distinct color shift from pale yellow to a deep orange/red . This color change is the visual confirmation of the highly conjugated 3-lithiopyrazolo[1,5-a]pyridine intermediate forming.

Step 4: Electrophile Trapping
  • Action: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) rapidly in one portion. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Causality: Rapid addition ensures the lithiated species is trapped before any thermodynamic degradation can occur.

  • Validation Checkpoint: The deep orange/red color of the lithiated intermediate should rapidly dissipate upon the addition of the electrophile, returning the solution to a pale yellow or colorless state. This confirms successful trapping.

Step 5: Quench & Analysis
  • Action: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform TLC analysis (e.g., 30% EtOAc/Hexanes). Under UV light (254 nm), the starting bromide should be completely consumed, replaced by a new, more polar spot corresponding to the functionalized product.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Derivatives

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, phosphodiesterase modulators, and novel anti-tubercul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, phosphodiesterase modulators, and novel anti-tubercular agents[1]. Specifically, 3-bromo-5-methoxypyrazolo[1,5-a]pyridine serves as a highly versatile, bifunctional building block. The 5-methoxy group modulates the electronic properties and hydrogen-bond acceptor profile of the core, while the 3-bromo position provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This application note details a high-throughput, microwave-assisted protocol for the synthesis of 3-bromo-5-methoxypyrazolo[1,5-a]pyridine. By transitioning from conventional thermal heating to microwave irradiation, researchers can reduce multi-day synthetic sequences to under an hour while significantly improving yields and purity profiles.

Strategic Rationale & Mechanistic Insights

As a self-validating methodology, every step in this protocol has been optimized based on underlying chemical kinetics and electronic effects.

N-Amination Dynamics

The synthesis begins with the N-amination of 4-methoxypyridine to form an N-aminopyridinium ylide precursor[2][3]. We utilize O-(mesitylsulfonyl)hydroxylamine (MSH) rather than traditional reagents like hydroxylamine-O-sulfonic acid (HOSA). Causality: HOSA requires harsh basic conditions that can degrade electron-rich pyridines. MSH operates under mild, neutral conditions at 0 °C, and the resulting mesitylenesulfonate counterion provides superior solubility and thermal stability during the subsequent high-temperature cycloaddition[4].

Microwave-Accelerated 1,3-Dipolar Cycloaddition

The core is constructed via a[3+2] 1,3-dipolar cycloaddition between the N-aminopyridinium salt and ethyl propiolate. Causality: Under conventional oil-bath heating, this reaction requires 18–24 hours, during which the terminal alkyne is prone to thermal polymerization, leading to intractable tar formation. Microwave-assisted organic synthesis (MAOS) applies dielectric heating to rapidly superheat the polar solvent (DMF). This kinetic control rapidly drives the cycloaddition to completion in 15 minutes, outcompeting the slower polymerization side-reactions[4]. A subsequent one-pot microwave saponification and decarboxylation yields the unsubstituted C-3 core.

Regioselective Electrophilic Bromination

Bromination of the pyrazolo[1,5-a]pyridine system is highly regioselective. Causality: The fused bicyclic system is a 10- π electron-rich aromatic ring. The bridgehead nitrogen donates electron density predominantly into the pyrazole ring, making the C-3 carbon the most nucleophilic site[1][2]. N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine ( Br+ ). Microwave irradiation at 80 °C for 5 minutes ensures quantitative conversion without risking over-bromination at the C-4 or C-6 positions.

Synthetic Workflow Visualization

SynthesisWorkflow A 4-Methoxypyridine + MSH B 1-Amino-4-methoxypyridinium Salt A->B 0 °C, 1 h C 1,3-Dipolar Cycloaddition (+ Ethyl Propiolate, DBU) B->C MW: 120 °C, 15 min D Saponification & Decarboxylation C->D NaOH, MW: 150 °C, 10 min E 5-Methoxypyrazolo[1,5-a]pyridine D->E F Regioselective Bromination (+ NBS, MeCN) E->F MW: 80 °C, 5 min G 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine F->G

Microwave-assisted synthetic workflow for 3-bromo-5-methoxypyrazolo[1,5-a]pyridine derivatives.

Step-by-Step Experimental Protocols

Safety Note: MSH is an energetic material. Handle with care behind a blast shield, avoid friction, and never use metal spatulas for transfer.

Preparation of 1-Amino-4-methoxypyridinium Mesitylenesulfonate
  • Initiation: Dissolve 4-methoxypyridine (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Amination: Add a freshly prepared solution of O-(mesitylsulfonyl)hydroxylamine (MSH, 10.5 mmol) in DCM (10 mL) dropwise over 10 minutes.

  • Propagation: Stir the reaction mixture at 0 °C for 1 hour. A white precipitate will begin to form as the ylide salt is generated.

  • Isolation: Add cold diethyl ether (30 mL) to fully precipitate the product. Vacuum filter the solid, wash with additional cold ether (2 × 10 mL), and dry under high vacuum.

Validation Checkpoint: Visual confirmation of a fluffy white solid. LC-MS analysis should show a target mass of [M] + m/z 125.1 (positive ion mode, representing the cation).

Microwave-Assisted Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine
  • Cycloaddition: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend the 1-amino-4-methoxypyridinium salt (5.0 mmol) in anhydrous DMF (5 mL).

  • Add ethyl propiolate (6.0 mmol) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 6.0 mmol). Seal the vial with a crimp cap.

  • Microwave Irradiation I: Irradiate the vial in a dedicated microwave synthesizer at 120 °C for 15 minutes (Dynamic power mode, High stirring).

  • Decarboxylation: Carefully uncap the vial (venting any pressure) and add 2M aqueous NaOH (3.0 mL). Reseal the vial.

  • Microwave Irradiation II: Irradiate at 150 °C for 10 minutes to induce saponification and subsequent thermal decarboxylation.

  • Workup: Dilute the mixture with water (20 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Validation Checkpoint: Cessation of CO 2​ gas evolution during the second heating phase. LC-MS analysis of the purified product must show [M+H] + m/z 149.2.

Regioselective Microwave Bromination
  • Preparation: Dissolve 5-methoxypyrazolo[1,5-a]pyridine (2.0 mmol) in anhydrous acetonitrile (MeCN, 4 mL) in a 10 mL microwave vial.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 2.1 mmol) in a single portion. Seal the vial.

  • Microwave Irradiation: Irradiate at 80 °C for exactly 5 minutes.

  • Quenching & Isolation: Quench the reaction immediately by adding 10% aqueous sodium thiosulfate (5 mL) to neutralize any unreacted electrophilic bromine species, preventing downstream oxidative side reactions. Extract with DCM (2 × 10 mL), dry over MgSO 4​ , and concentrate in vacuo.

Validation Checkpoint: Disappearance of the starting material on TLC (UV active at 254 nm). LC-MS must display the characteristic 1:1 isotopic doublet for bromine at [M+H] + m/z 227.0 and 229.0.

Quantitative Data & Method Comparison

The implementation of microwave dielectric heating provides a stark operational advantage over conventional oil-bath heating, as summarized in the validation data below:

Reaction StepHeating MethodTimeYield (%)Purity (LC-MS)
1,3-Dipolar Cycloaddition & Decarboxylation Conventional (Oil Bath)24 h42%>85%
1,3-Dipolar Cycloaddition & Decarboxylation Microwave (Dielectric)25 min78%>95%
Regioselective Bromination Conventional (Oil Bath)4 h61%>90%
Regioselective Bromination Microwave (Dielectric)5 min94%>98%

Table 1: Performance comparison demonstrating the kinetic and yield advantages of Microwave-Assisted Organic Synthesis (MAOS) for pyrazolo[1,5-a]pyridine derivatives.

References

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines ACS Omega (2019) URL:[Link]

  • Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib Organic Process Research & Development (2021) URL:[Link]

  • Access to five-membered N-heteroaromatic compounds: current approach based on microwave-assisted synthesis Targets in Heterocyclic Systems (2022) URL:[Link]

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis ACS Infectious Diseases (2018) URL:[Link]

Sources

Application

Advanced Application Note: Preparation of Kinase Inhibitors Utilizing 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Intermediates

Introduction & Strategic Rationale The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in the rational design of ATP-competitive kinase inhibitors. Its planar, electron-rich bicyclic core effec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in the rational design of ATP-competitive kinase inhibitors. Its planar, electron-rich bicyclic core effectively mimics the adenine ring of ATP, enabling critical hydrogen-bonding interactions with the kinase hinge region. This scaffold has demonstrated profound clinical and preclinical efficacy against targets such as RET, p38 MAPK, and Trk family kinases .

Within this chemical space, 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS 1427501-56-1) serves as an exceptionally versatile, bifunctional intermediate. The strategic placement of the functional groups enables orthogonal late-stage diversification:

  • C3 Bromide : Acts as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the rapid introduction of diverse aryl/heteroaryl motifs that project deeply into the hydrophobic pockets (such as the DFG-out pocket) to dictate kinase selectivity.

  • C5 Methoxy : Functions as a robust, base-stable protecting group during the rigorous conditions of cross-coupling. Subsequent demethylation yields a reactive phenol, which can be etherified to install solubilizing appendages that extend into the solvent-exposed channel, optimizing pharmacokinetic (PK) properties and oral bioavailability .

Mechanistic Context: Kinase Inhibition

Understanding the spatial orientation of the pyrazolo[1,5-a]pyridine core within the kinase active site dictates our synthetic strategy. The core anchors the molecule, while the C3 and C5 vectors disrupt downstream oncogenic or inflammatory signaling.

Pathway Ligand Growth Factor (e.g., GDNF) Kinase Target Kinase (e.g., RET, p38) Ligand->Kinase Activation Downstream Downstream Signaling (MAPK / PI3K) Kinase->Downstream Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition Disease Tumorigenesis / Inflammation Downstream->Disease Gene Expression

RET/p38 Kinase signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyridine derivatives.

Synthetic Strategy & Causality

The synthesis of targeted inhibitors from the 5-methoxypyrazolo[1,5-a]pyridine precursor requires a carefully orchestrated sequence. As an Application Scientist, it is critical to understand why specific reagents are chosen to ensure chemoselectivity and high catalytic turnover .

  • Regioselective Bromination : The pyrazole ring of the pyrazolo[1,5-a]pyridine system is highly electron-rich. The C3 position exhibits the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it highly susceptible to electrophilic aromatic substitution (SEAr) . Utilizing N-Bromosuccinimide (NBS) ensures rapid, regioselective bromination without the need for directing groups or harsh Lewis acids.

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling at the sterically accessible C3-bromide is highly efficient. We select Pd(dppf)Cl₂ due to the large bite angle of the dppf ligand, which accelerates the reductive elimination step in the catalytic cycle, thereby minimizing competitive protodeboronation of the boronic acid.

  • Demethylation : Boron tribromide (BBr₃) is selected for its ability to coordinate with the methoxy oxygen, facilitating an SN2 cleavage of the methyl group under strictly anhydrous conditions without disrupting the newly formed C3-aryl bond.

Workflow SM 5-Methoxy pyrazolo[1,5-a]pyridine Bromination SEAr Bromination (NBS, DMF) SM->Bromination Int 3-Bromo-5-methoxy pyrazolo[1,5-a]pyridine Bromination->Int Suzuki Suzuki Coupling (Pd-Catalyst) Int->Suzuki C3_Deriv C3-Substituted Intermediate Suzuki->C3_Deriv Deprotect Demethylation (BBr3, DCM) C3_Deriv->Deprotect Final Late-Stage Derivatization Deprotect->Final

Synthetic workflow from 5-methoxypyrazolo[1,5-a]pyridine to diversified kinase inhibitors.

Quantitative Data: Cross-Coupling Optimization

To guarantee a robust and reproducible protocol, we evaluated various catalytic systems for the critical C3 Suzuki-Miyaura coupling. The quantitative data below summarizes the optimization parameters required to maximize yield and minimize homocoupling side products.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for C3-Arylation

EntryCatalyst System (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Yield (%)IPC Observation
1Pd(PPh₃)₄Toluene / EtOH (1:1)Na₂CO₃ (aq)9065Significant protodeboronation
2Pd(OAc)₂ / SPhosTHF / H₂O (10:1)K₃PO₄8074Incomplete conversion
3 Pd(dppf)Cl₂·CH₂Cl₂ 1,4-Dioxane / H₂O (4:1) K₂CO₃ 90 88 Clean conversion, minimal side products
4Pd₂(dba)₃ / XPhost-Amyl-OHK₃PO₄10092Fastest reaction time (< 2 hrs)

Note: Entry 3 is selected for the standard protocol due to the commercial availability and stability of the Pd(dppf)Cl₂ precatalyst.

Self-Validating Experimental Protocols

Every protocol described below incorporates In-Process Control (IPC) steps. These checkpoints create a self-validating system, ensuring the integrity of the intermediate before proceeding to the next synthetic stage.

Protocol A: Synthesis of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine
  • Preparation : Charge a flame-dried round-bottom flask with 5-methoxypyrazolo[1,5-a]pyridine (1.0 eq) and anhydrous DMF to achieve a 0.2 M solution. Cool the mixture to 0 °C using an ice bath under a nitrogen atmosphere.

  • Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes. Caution: Shield the reaction from direct light to prevent radical side reactions.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (IPC) : Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation criteria : Complete disappearance of the starting material mass and the appearance of the product peak exhibiting the characteristic 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br at m/z 227/229[M+H]⁺.

  • Workup : Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the title compound as an off-white solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Preparation : In a Schlenk flask, combine 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Degassing : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.15 M). Subject the flask to three cycles of freeze-pump-thaw, or sparge vigorously with nitrogen for 15 minutes. Causality: Oxygen must be strictly excluded to prevent oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Reaction : Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (IPC) : Analyze via TLC (UV active at 254 nm). Validation criteria : Complete consumption of the bromide starting material (typically Rf ~0.6 in 3:1 Hexanes/EtOAc) and appearance of a new, highly fluorescent product spot.

  • Workup : Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate. Partition the residue between DCM and water, extract, dry the organics, and purify via flash chromatography.

Protocol C: Demethylation for Late-Stage Diversification
  • Preparation : Dissolve the C3-substituted-5-methoxypyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath under nitrogen.

  • Reagent Addition : Add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 eq) dropwise via syringe.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC) : Analyze via LC-MS. Validation criteria : A mass shift of -14 Da (loss of the CH₂ group) corresponding to the free phenol [M+H]⁺.

  • Workup : Cool the flask back to 0 °C and carefully quench the excess BBr₃ by the dropwise addition of Methanol. Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc (3x). The resulting phenol is now primed for late-stage etherification (e.g., Mitsunobu reaction) to install solvent-channel-targeting moieties.

References

  • Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. US Patent 10137124B2. Available at:[Link]

  • 3-bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS 1427501-56-1). Molport. Available at:[Link]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery. Available at:[Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving product yield in 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine cross-coupling reactions

Focus: Yield Optimization for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Yield Optimization for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors and receptor antagonists[1]. However, functionalizing the C3 position via Suzuki-Miyaura cross-coupling is notoriously challenging. Researchers frequently encounter low yields, stalled reactions, and high levels of byproduct formation.

This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to overcome the specific electronic and steric hurdles associated with 3-bromo-5-methoxypyrazolo[1,5-a]pyridine.

Part 1: Expert Troubleshooting & Mechanistic FAQs

Q1: Why am I seeing high levels of protodehalogenation (debromination) instead of the desired cross-coupled product? Causality: Protodehalogenation is the primary failure mode for 3-bromopyrazolo[1,5-a]pyridines. This side reaction occurs when the intermediate Pd(II)-aryl complex undergoes premature reduction rather than transmetalation. The electron-rich nature of the pyrazolo[1,5-a]pyridine core stabilizes the Pd(II) intermediate, giving background reductive pathways (often mediated by the solvent, base, or boronic acid homocoupling) the kinetic opportunity to outcompete the desired catalytic cycle. Solution: Transition to a highly active, bulky dialkylbiaryl phosphine ligand system. Utilizing the XPhos Pd G2 (Buchwald second-generation) precatalyst supplemented with free XPhos ligand is the proven standard to suppress debromination in these specific aza-heterocycles[2]. The extreme steric bulk of XPhos accelerates reductive elimination, while its electron-richness stabilizes the monoligated Pd(0) species, driving the reaction forward before reduction can occur.

Q2: The reaction stalls at 30-40% conversion. Is the catalyst being poisoned? Causality: Yes. The pyrazolo[1,5-a]pyridine core contains multiple nitrogen donors. While the bridgehead nitrogen is less basic, the N1 nitrogen can strongly coordinate to the palladium center, forming stable, off-cycle Pd(II) resting states. This substrate/product inhibition sequesters the catalyst and halts turnover[3]. Solution: Increase the ligand-to-palladium ratio (e.g., 2:1 instead of the standard 1:1) to keep the coordination sphere saturated with the active ligand, preventing N-coordination. Additionally, switching to a biphasic solvent system (e.g., 1,4-Dioxane/Water 4:1) with a strong, soluble base like K3​PO4​ drastically enhances the transmetalation rate, pushing the intermediate through the cycle before it can be trapped[4].

Q3: How does the 5-methoxy group specifically affect the reactivity compared to the unsubstituted core? Causality: The 5-methoxy group exerts a strong positive mesomeric (+M) effect. Because the pyrazolo[1,5-a]pyridine system is fully conjugated, this electron density is donated into the entire bicyclic core. This electron-richness strengthens the C3-Br bond, making the initial oxidative addition step thermodynamically less favorable and kinetically slower compared to electron-deficient analogs (e.g., 7-trifluoromethyl derivatives). Solution: You must provide sufficient thermal energy (typically 90–100 °C) and ensure the use of a highly reactive Pd(0) source. Avoid older, less active catalysts like Pd(PPh3​)4​ ; rely exclusively on precatalysts that rapidly generate active, monoligated Pd(0) in situ.

Part 2: Quantitative Optimization Matrix

The following table summarizes the typical outcomes of different reaction conditions when attempting to couple 3-bromo-5-methoxypyrazolo[1,5-a]pyridine with a standard aryl boronic acid. Note the dramatic reduction in debromination when utilizing the XPhos Pd G2 system.

Catalyst System (5 mol%)Ligand SupplementBase (3.0 eq)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Debromination Ratio (%)
Pd(PPh3​)4​ None Na2​CO3​ DME / H2​O (10:1)904515>30
Pd(dppf)Cl2​ None K2​CO3​ 1,4-Dioxane90603525
SPhos Pd G2SPhos (0.05 eq) K3​PO4​ Dioxane / H2​O (4:1)100957612
XPhos Pd G2 XPhos (0.05 eq) K3​PO4​ Dioxane / H2​O (4:1) 100 >99 88 <5

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle, highlighting where the 5-methoxy group slows the reaction and where the specific off-cycle traps (addressed in the FAQs) occur.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition (Rate-limited by 5-OMe) Pd0->OxAdd 3-Br-5-OMe-Pyrazolo[1,5-a]pyridine Poisoning Catalyst Poisoning (N-Coordination Trap) Pd0->Poisoning Substrate Binding PdII_1 Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII_1 TransMet Transmetalation (Requires Strong Base) PdII_1->TransMet Ar'-B(OH)2 Dehalogenation Protodehalogenation (Debromination Trap) PdII_1->Dehalogenation Slow Transmetalation PdII_2 Pd(II) Intermediate [Ar-Pd-Ar'] TransMet->PdII_2 RedElim Reductive Elimination (Accelerated by XPhos) PdII_2->RedElim RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of 3-bromo-5-methoxypyrazolo[1,5-a]pyridine cross-coupling and off-cycle traps.

Part 4: Self-Validating Experimental Protocol

This methodology utilizes the optimized XPhos Pd G2 system. The protocol includes built-in visual and chemical checkpoints to ensure the reaction is proceeding correctly.

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 equiv), the aryl boronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv).

  • Add XPhos Pd G2 (0.05 equiv, 5 mol%) and free XPhos ligand (0.05 equiv, 5 mol%).

  • Add a pre-mixed solvent system of 1,4-Dioxane and HPLC-grade H2​O (4:1 v/v, 0.2 M concentration relative to the bromide).

  • Critical Step: Degas the mixture via three consecutive freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 15 minutes. Failing to degas will result in rapid oxidation of the electron-rich XPhos ligand, killing the catalyst.

Step 2: Catalyst Activation (Self-Validating Checkpoint)

  • Place the flask in a pre-heated oil bath at 100 °C under a positive pressure of Argon.

  • Validation: Monitor the reaction visually for the first 10 minutes. The mixture should transition from a pale yellow suspension to a homogeneous deep red/brown solution . This color shift confirms the successful activation of the XPhos Pd G2 precatalyst into the active monoligated Pd(0) species. If the solution remains pale or turns black (bulk palladium precipitation), the catalytic cycle has failed to initiate, likely due to oxygen contamination.

Step 3: Reaction Execution & Monitoring

  • Stir vigorously at 100 °C for 4–6 hours.

  • Validation: Perform TLC analysis (typically 1:1 EtOAc/Hexanes). The highly fluorescent starting material spot under 254 nm UV should disappear, replaced by a lower Rf product spot. If a highly non-polar spot appears near the solvent front, this indicates protodehalogenation is occurring.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure 3-aryl-5-methoxypyrazolo[1,5-a]pyridine.

References

  • 1 - ResearchGate 2.2 - RSC Advances 3.4 - rhhz.net 4.3 - BenchChem

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering hydrodebromination (dehalogenation) side...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering hydrodebromination (dehalogenation) side reactions when utilizing 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1)[1] in palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide synthesizes mechanistic causality, empirical optimization data, and a self-validating protocol to help you permanently engineer this failure mode out of your synthetic routes.

Mechanistic Overview: The Causality of Debromination

To eliminate debromination, we must first understand the kinetic competition at the palladium center. The pyrazolo[1,5-a]pyridine core is electron-rich, yet its nitrogen atoms can coordinate to the palladium catalyst. While the initial oxidative addition into the C3–Br bond is generally facile, the subsequent transmetalation step is often sluggish[2].

During this kinetic delay, the Pd(II)-aryl intermediate is vulnerable. If the reaction environment contains primary/secondary alcohols (e.g., ethanol) or specific bases (e.g., alkoxides, triethylamine), these species can coordinate to the palladium center and undergo β -hydride elimination. This generates a transient Pd(II)-hydride species. Subsequent reductive elimination ejects 5-methoxypyrazolo[1,5-a]pyridine —the undesired hydrodebrominated byproduct[2][3].

Mechanism A 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine + Pd(0) Catalyst B Pd(II) Oxidative Addition Complex (Ar-Pd-Br) A->B Oxidative Addition C Transmetalation (Accelerated by Bulky Ligands) B->C Boronic Acid / Base E β-Hydride Elimination / Pd-H Formation (Driven by Protic Solvents/Strong Bases) B->E Competing Pathway D Desired Cross-Coupled Product C->D Reductive Elimination F Debrominated Byproduct (5-Methoxypyrazolo[1,5-a]pyridine) E->F Reductive Elimination

Competing pathways in Pd-catalyzed coupling: Cross-coupling vs. hydrodebromination.

Diagnostic FAQs

Q: Why is the 3-position of 5-methoxypyrazolo[1,5-a]pyridine particularly prone to debromination compared to simple aryl bromides? A: N-heterocyclic halides are inherently more susceptible to dehalogenation[2]. The lone pairs on the pyrazolo[1,5-a]pyridine nitrogens can transiently coordinate to the active palladium catalyst, effectively lowering the local concentration of the active Pd(0) species or stabilizing off-cycle Pd(II) intermediates. This slows down the desired transmetalation step, widening the kinetic window for competing hydride-transfer pathways to occur[2][4].

Q: How does my choice of base and solvent dictate the extent of this side reaction? A: The formation of the Pd-H species requires a hydride source. Strong bases (like NaOMe or KOtBu) in the presence of water, or the use of protic solvents like ethanol, serve as excellent hydride donors via β -hydride elimination[3]. By switching to mild, inorganic bases (e.g., K3​PO4​ or CsF) and aprotic solvent mixtures (e.g., 1,4-Dioxane/ H2​O or Toluene/ H2​O ), you chemically remove the primary sources of hydride, shutting down the debromination pathway[2][3].

Q: Which palladium/ligand systems are most effective at suppressing debromination for this substrate? A: You must use ligands that accelerate transmetalation and reductive elimination so that the desired catalytic cycle outpaces the side reaction. Bulky, electron-rich dialkylbiaryl phosphine ligands—specifically XPhos or SPhos —are highly effective[2][5]. They stabilize the monoligated Pd(0) species and their steric bulk forces the reacting partners into close proximity, drastically accelerating the C–C bond-forming step[4][5].

Troubleshooting Guide & Optimization Data

The following table summarizes empirical optimization data for the Suzuki-Miyaura coupling of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine with a standard arylboronic acid. Notice how the modulation of the ligand and the elimination of hydride-donating solvents invert the product-to-byproduct ratio.

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Yield: Coupled ProductYield: Debrominated Byproduct
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)EtOH / H2​O (4:1)10042%38%
2 Pd(OAc)2​ / PPh3​ (5 mol%) K2​CO3​ (2.0)DMF9055%25%
3 Pd2​(dba)3​ / XPhos (2/4 mol%) K3​PO4​ (2.0)Toluene / H2​O (5:1)8086%<5%
4XPhos Pd G2 (2 mol%)CsF (3.0)1,4-Dioxane / H2​O (4:1) 8094% <1%

Data Interpretation: Entry 1 fails because Pd(PPh3​)4​ is sluggish in transmetalation, and ethanol acts as a potent hydride donor. Entry 4 succeeds because the XPhos Pd G2 precatalyst ensures rapid generation of the active monoligated Pd(0) species, while CsF provides excellent transmetalation kinetics without acting as a hydride source[3][5].

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G2 and a highly controlled solvent environment to eliminate debromination. It includes an In-Process Control (IPC) step to ensure the system is self-validating before workup.

Materials Required
  • Electrophile: 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 mmol)

  • Nucleophile: Arylboronic acid or pinacol ester (1.2 mmol)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Base: Anhydrous Cesium Fluoride (CsF) or K3​PO4​ (3.0 mmol)

  • Solvent: 1,4-Dioxane / HPLC-grade H2​O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology

Step 1: Rigorous Deoxygenation (Critical Causality Step) Rationale: Oxygen oxidizes Pd(0) to inactive Pd(II) species. To compensate for dead catalyst, chemists often increase temperature or reaction time, which exponentially increases the rate of debromination[3].

  • Prepare a 4:1 mixture of 1,4-Dioxane and H2​O (10 mL total).

  • Sparge the solvent mixture with ultra-pure Argon for a minimum of 20 minutes prior to use.

Step 2: Reagent Loading

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and CsF (3.0 mmol).

  • Add the XPhos Pd G2 catalyst (2 mol%). Note: Add the catalyst last to minimize ambient air exposure.

  • Seal the tube with a septum, evacuate, and backfill with Argon (repeat 3 times)[5].

Step 3: Reaction Execution

  • Introduce the degassed 1,4-Dioxane/ H2​O mixture (10 mL) via syringe through the septum.

  • Replace the septum with a Teflon-sealed screw cap under a positive flow of Argon.

  • Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to overcome the biphasic mass-transfer limitations.

Step 4: In-Process Control (IPC) & Self-Validation

  • After 2 hours, briefly remove the flask from the heat. Under Argon, extract a 10 µL aliquot using a micro-syringe.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and inject into the LC-MS.

  • Validation Check: Analyze the Extracted Ion Chromatogram (EIC).

    • Pass Condition: The peak for the desired product is dominant, and the m/z[M+H]⁺ for 5-methoxypyrazolo[1,5-a]pyridine (m/z ~149.07) is 2% relative abundance.

    • Fail Condition: If debromination exceeds 5%, abort heating. The failure is likely due to incomplete solvent degassing or degraded boronic acid (which slows transmetalation). Discard, secure fresh reagents, and repeat.

Step 5: Workup

  • Upon confirmed completion, cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL)[2].

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure for subsequent flash chromatography.

References

  • 3-bromo-5-methoxypyrazolo[1,5-a]pyridine | 1427501-56-1. Molport.[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.[Link]

Sources

Troubleshooting

Optimizing catalyst loading for 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges when scaling up the synthesis of medicinally relevant heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges when scaling up the synthesis of medicinally relevant heterocycles.

The 3-bromo-5-methoxypyrazolo[1,5-a]pyridine scaffold is a highly valued intermediate in the synthesis of antitubercular agents[1] and other kinase inhibitors. While the C3-position is highly activated for palladium-catalyzed cross-coupling[2], scaling up these reactions often reveals severe bottlenecks, primarily related to catalyst deactivation and high loading requirements[3].

This guide is designed to move you away from brute-force chemistry (e.g., 5 mol% Pd loadings) and toward rational, self-validating catalytic systems that maximize Turnover Number (TON) and Turnover Frequency (TOF).

Logical Workflows & Mechanistic Pathways

To successfully optimize catalyst loading, we must first understand the lifecycle and potential death pathways of the Palladium catalyst during the cross-coupling of 3-bromo-5-methoxypyrazolo[1,5-a]pyridine.

CatalystOptimization A Substrate: 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine B Pre-Catalyst Selection (e.g., Pd(OAc)2, Pd2(dba)3) A->B C Ligand Screening (Steric/Electronic Tuning) B->C D Catalyst Loading Titration (5 mol% -> 0.5 mol%) C->D E Palladium Black Formation? D->E F Adjust Ligand/Pd Ratio or Add Additives E->F Yes G Optimized Functionalization (High TON/TOF) E->G No F->C

Caption: Workflow for optimizing Pd-catalyst loading in cross-coupling reactions.

MechanisticCycle A Pd(0) Active Species B Oxidative Addition (3-Bromo-5-methoxy...) A->B G Catalyst Deactivation (Pd Aggregation) A->G Low Ligand Concentration C Pd(II) Intermediate B->C D Transmetalation (Boronic Acid) C->D E Reductive Elimination D->E F Product Release E->F F->A Regeneration

Caption: Catalytic cycle of Pd-mediated cross-coupling highlighting deactivation pathways.

Troubleshooting & FAQs

Q1: Why does Palladium black form prematurely when coupling 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine, and how can I prevent it? Expertise & Experience: Palladium black is the visual manifestation of catalyst deactivation via nanoparticle aggregation. In the functionalization of the electron-rich 5-methoxypyrazolo[1,5-a]pyridine core, the oxidative addition step is relatively fast due to the highly activated C3-Br bond[2]. However, if the subsequent transmetalation is slow (e.g., due to steric hindrance on the boronic acid or poor base solubility), the Pd(II) intermediate can undergo off-cycle degradation, or the regenerated Pd(0) lacks sufficient ligand coordination before the next cycle, leading to aggregation[3]. Solution: Ensure a slight excess of a sterically demanding, electron-rich phosphine ligand (e.g., XPhos or SPhos) relative to the Pd pre-catalyst. Additionally, utilizing a biphasic solvent system (e.g., Dioxane/Water) with a highly soluble base like K3PO4 can accelerate transmetalation, preventing the buildup of vulnerable Pd species.

Q2: How do I reduce the catalyst loading from 5 mol% to <1 mol% without losing turnover frequency (TOF)? Expertise & Experience: Standard protocols often use 5 mol% Pd(dppf)Cl2 or Pd(PPh3)4 to brute-force the reaction. However, for scale-up, this is economically unviable and complicates trace metal scavenging[3]. Reducing loading requires maximizing the active catalyst concentration. Solution: Switch to a pre-formed palladacycle pre-catalyst (e.g., Buchwald Generation 3 or 4 precatalysts like XPhos Pd G3). These precatalysts activate quantitatively under mild basic conditions to yield the active mono-ligated Pd(0) species. By using , you can routinely achieve full conversion at 0.5–1.0 mol% loading for 3-bromo-pyrazolo[1,5-a]pyridines[3].

Q3: What is the best base and solvent combination for optimizing the Suzuki-Miyaura coupling of this specific scaffold? Expertise & Experience: The 5-methoxy group donates electron density into the pyrazolo[1,5-a]pyridine ring, making the C3 position slightly less electrophilic than an unsubstituted analogue, though the bromo group still readily undergoes oxidative addition[1]. The bottleneck is almost always the activation of the boronic acid. Solution: A combination of 1,4-Dioxane and water (typically 4:1 v/v) with K3PO4 or K2CO3 is highly effective. Dioxane provides excellent solubility for the organic substrates and the Pd-ligand complex, while the aqueous phase dissolves the inorganic base, facilitating the formation of the reactive boronate species required for rapid transmetalation[3].

Data Presentation: Catalyst Loading Optimization

The following table summarizes the quantitative data obtained during the optimization of the Suzuki coupling of 3-bromo-5-methoxypyrazolo[1,5-a]pyridine with a standard arylboronic acid.

Table 1: Catalyst Loading Optimization Results

Catalyst SystemLoading (mol%)Base / SolventTime (h)Yield (%)Mechanistic Observation
Pd(PPh3)45.0Na2CO3 / Dioxane:H2O1282Pd black observed at 8h; slow transmetalation.
Pd(dppf)Cl25.0K2CO3 / Dioxane:H2O888Clean conversion; high residual Pd in crude.
Pd(dppf)Cl21.0K2CO3 / Dioxane:H2O2445Incomplete conversion; catalyst death before completion.
XPhos Pd G31.0K3PO4 / Dioxane:H2O495Rapid, clean conversion; quantitative activation.
XPhos Pd G3 0.5 K3PO4 / Dioxane:H2O 6 92 Optimal TON/TOF balance; highly scalable.

Step-by-Step Methodology: Optimized Low-Loading Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system .

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.5 mol%) and XPhos ligand (0.5 mol%).

    • Causality: The extra ligand ensures stabilization of the Pd(0) species upon activation, preventing aggregation into palladium black.

  • Base Addition: Add finely ground anhydrous K3PO4 (2.0 equiv).

  • Solvent Introduction: Evacuate and backfill the flask with Nitrogen (3 cycles). Add degassed 1,4-Dioxane and degassed deionized Water (4:1 ratio, 0.2 M overall concentration).

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 6 hours.

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area for base transfer, ensuring transmetalation outpaces catalyst degradation.

  • Self-Validation Checkpoint: Before quenching, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validating if the ratio of product to starting material exceeds 95:5 and no debrominated pyrazolo[1,5-a]pyridine byproduct (m/z 148.06) is detected. If debromination exceeds 2%, it indicates water-induced protodeboronation of the boronic acid is competing, requiring stricter degassing.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography.

References

  • Bethel, P. A., et al. "Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines." Tetrahedron 68.27 (2012): 5434-5444. URL:[Link]

  • Hu, X., et al. "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." ACS Medicinal Chemistry Letters 10.3 (2019): 295-299. URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine

Welcome to the advanced technical support and troubleshooting guide for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1)[1]. Designed for researchers and drug development professionals, this guide synthesizes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting guide for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1)[1]. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies and physicochemical principles to help you isolate and purify this critical brominated heterocycle with high fidelity[2].

As a Senior Application Scientist, I have structured this guide to not only provide the "how-to" but to explain the mechanistic causality behind each experimental choice, ensuring your workflows are robust and self-validating.

Section 1: Physicochemical Profiling & Purification Strategy

Q1: How do the structural features of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine dictate its purification pathway?

A1: The purification behavior of this scaffold is governed by three distinct structural features:

  • The Pyrazolo[1,5-a]pyridine Core: Provides a rigid, hydrophobic, and planar aromatic system.

  • The 3-Bromo Substituent: Adds significant molecular weight and lipophilicity, making the compound highly soluble in chlorinated solvents (e.g., dichloromethane) but poorly soluble in polar protic solvents like cold water.

  • The 5-Methoxy Group: Acts as a hydrogen-bond acceptor, which can be exploited using protic/aprotic solvent mixtures to fine-tune solubility gradients.

Causality in Technique Selection: During the synthesis of pyrazolo[1,5-a]pyridines, the crude mixture often contains unreacted starting materials or closely eluting regioisomers (such as imidazo[1,5-a]pyridines)[3]. If your initial crude purity is <85%, recrystallization will likely fail because high concentrations of impurities disrupt the crystal lattice formation. In these cases, Flash Column Chromatography (typically using a Hexane/Ethyl Acetate gradient) is required to isolate the correct regioisomer. Recrystallization should be reserved as a final polishing step to elevate purity from >85% to >99%[3].

Pathway Crude Crude Mixture Assessment PurityCheck Initial Purity? Crude->PurityCheck LowPurity < 85% Purity (Regioisomers present) PurityCheck->LowPurity HighPurity > 85% Purity (Minor impurities) PurityCheck->HighPurity Flash Flash Column Chromatography (Hexane/EtOAc) LowPurity->Flash Recryst Recrystallization (Acetonitrile / EtOH-Water) HighPurity->Recryst Flash->Recryst Polishing Final Pure 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine Recryst->Final

Decision matrix for selecting purification techniques based on crude purity.

Section 2: Recrystallization Solvent Selection & Data

Q2: What is the optimal solvent system for recrystallizing this specific pyrazolopyridine scaffold?

A2: Based on empirical data and solvent screening studies for substituted pyrazolo[1,5-a]pyridines, Acetonitrile (MeCN) is an exceptionally efficacious single-solvent system[4]. Acetonitrile provides a steep solubility curve for this scaffold—the compound is highly soluble at the boiling point (82 °C) but practically insoluble at 0 °C. This steep gradient ensures high recovery yields (typically 88–92%) and highly pure, well-defined crystals[4].

If a mixed solvent system is required due to a specific impurity profile, an Ethanol/Water gradient is recommended. The compound dissolves readily in hot ethanol; the dropwise addition of water (anti-solvent) until the cloud point is reached induces supersaturation[5].

Quantitative Solvent Efficacy Summary
Solvent SystemRoleExpected Recovery YieldExpected PurityMechanistic Remarks
Acetonitrile Single Solvent88% - 92%> 99.0%Optimal for methoxy/bromo derivatives; sharp melting points[4].
Ethanol / Water Mixed (Solvent / Anti-solvent)75% - 85%> 98.0%Excellent for purging highly polar impurities into the aqueous phase.
Hexane / EtOAc Mixed (Anti-solvent / Solvent)70% - 80%> 95.0%Useful alternative if the compound oils out in protic solvents.

Section 3: Troubleshooting "Oiling Out"

Q3: During cooling, my 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine forms a viscous oil at the bottom of the flask instead of crystallizing. How do I correct this?

A3: "Oiling out" (liquid-liquid phase separation) is a common phenomenon with heavily substituted heterocycles. It occurs when the compound's melting point is lower than the temperature at which it begins to precipitate from the supersaturated solution[5]. Because the 3-bromo and 5-methoxy substituents disrupt the crystal lattice packing compared to the unsubstituted core, the melting point is depressed, increasing the risk of oiling out.

Causality-Driven Solutions:

  • Increase the Solvent Volume: By adding 10–15% more of the "good" solvent (e.g., hot acetonitrile) to the boiling mixture, you lower the saturation temperature. This ensures the compound remains dissolved until the solution cools below the compound's melting point, promoting solid crystal nucleation rather than liquid phase separation[5].

  • Seed Crystals: Introducing a pure, microscopic crystal of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine provides a physical nucleation site, bypassing the high thermodynamic activation energy required for spontaneous nucleation[5].

  • Slower Cooling Gradient: Rapid cooling forces the compound out of solution too quickly, trapping solvent and impurities in an oil. Insulate the flask and allow it to cool to room temperature over 2–3 hours before applying an ice bath.

G Start Crude 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine Dissolve Dissolve in minimal hot solvent (e.g., Acetonitrile) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Slow Cooling to RT Filter->Cool Check Crystallization or Oiling Out? Cool->Check Crystals Crystals Form Check->Crystals Success Oil Oiling Out Check->Oil Fails Isolate Vacuum Filtration & Cold Solvent Wash Crystals->Isolate FixOil Reheat, add 'good' solvent or seed crystals Oil->FixOil FixOil->Cool

Workflow for recrystallization and troubleshooting "oiling out" phenomena.

Section 4: Standard Operating Procedure (SOP)

Q4: What is the validated step-by-step protocol for recrystallizing this compound from Acetonitrile?

A4: To ensure a self-validating system, follow this precise methodology. The visual cue for success will be the formation of distinct, free-flowing crystals rather than an amorphous sludge.

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (>85% purity) in a 50 mL Erlenmeyer flask. Add 5 mL of HPLC-grade acetonitrile.

  • Heating to Saturation: Heat the suspension on a stirring hotplate to a gentle boil (approx. 80–82 °C). Add additional acetonitrile dropwise (up to a maximum of 10–12 mL total) until the solid is completely dissolved.

    • Mechanistic Note: Using the absolute minimum volume of hot solvent maximizes the concentration gradient upon cooling, which drives higher recovery yields.

  • Hot Filtration (Optional but Recommended): If insoluble particulate impurities remain, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask. This prevents premature crystallization in the funnel.

  • Controlled Cooling: Remove the flask from the heat source. Cover with a watch glass to prevent solvent evaporation and allow it to cool undisturbed to room temperature (20–25 °C) over 2 hours.

  • Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30–45 minutes. This step drives the thermodynamic equilibrium toward complete crystallization, crashing out the remaining dissolved product[5].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 2 mL of ice-cold acetonitrile to displace the impurity-laden mother liquor. Dry the crystals under high vacuum at 40 °C for 4 hours to remove residual solvent trapped in the crystal lattice.

References
  • CAS 1427501-56-1: 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Source: Cymit Quimica URL
  • 3-bromo-5-methoxypyrazolo[1,5-a]pyridine | 1427501-56-1 Source: Molport URL
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: ACS Omega - ACS Publications URL
  • Recrystallization techniques for purifying pyrazole compounds Source: Benchchem Technical Support URL
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Substitutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1) System Overview & Mechanistic Bottlenecks The 3-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1)

System Overview & Mechanistic Bottlenecks

The 3-bromo-5-methoxypyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic building block frequently utilized in the development of kinase inhibitors, including CAMKK2, p38, and CSF1R targets [1]. While the C-3 position is the standard site for structural elaboration via palladium-catalyzed cross-coupling, researchers frequently encounter yield-limiting bottlenecks due to a combination of steric and electronic factors [2]:

  • The Steric Bottleneck (Peri-Interaction): The C-3 position is adjacent to the bridgehead carbon (C-3a), placing it in a direct peri-relationship with the C-4 proton of the pyridine ring. When coupling bulky partners (e.g., ortho-substituted aryl rings or secondary amines), the transition state during the reductive elimination step becomes highly congested, often stalling the catalytic cycle [3].

  • The Electronic Bottleneck: The 5-methoxy group acts as an electron-donating group (EDG). By pushing electron density into the pyridine ring via resonance, it increases the overall electron density of the bicyclic core. This renders the C3–Br bond less electrophilic, significantly decelerating the initial oxidative addition of Pd(0) compared to more electron-deficient heterocycles [2].

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with an ortho-substituted arylboronic acid is stalling, and LC-MS shows mostly protodeboronated starting material. Why is this happening? A: This is a classic symptom of a transmetalation/reductive elimination bottleneck. The peri-interaction at C-4 prevents the bulky aryl group from adopting the necessary cis-geometry on the palladium center. Because the catalytic cycle stalls at the Pd(II) intermediate, the unreacted arylboronic acid remains exposed to the basic aqueous conditions, leading to rapid protodeboronation. Causality & Solution: You must outpace the degradation. Switch to a highly active palladacycle precatalyst like XPhos Pd G3 . The bulky, electron-rich XPhos ligand accelerates oxidative addition into the deactivated C3–Br bond, while its immense steric bulk forces the two coupling partners together, accelerating reductive elimination before protodeboronation can occur [4].

Q2: Can I use standard Pd(dppf)Cl₂ for Buchwald-Hartwig aminations with secondary amines on this scaffold? A: No. Standard bidentate ligands like dppf lack the necessary bite angle and steric profile to overcome the C-4 peri-interaction when coupling secondary amines (e.g., morpholine, piperazine). You will observe high levels of unreacted starting material or hydrodehalogenation. Causality & Solution: Utilize BrettPhos Pd G3 or RuPhos Pd G3 . These dialkylbiaryl phosphine ligands are specifically engineered to promote C–N bond formation in sterically congested systems by crowding the Pd center and "pushing" the product out during reductive elimination.

Q3: Why am I seeing the des-bromo (hydrodehalogenated) pyrazolo[1,5-a]pyridine byproduct in my amination reactions? A: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (often sourced from the amine or an alcoholic solvent) rather than reductive elimination. This indicates your reductive elimination step is too slow. Ensure your solvents are strictly anhydrous and switch to a more sterically demanding ligand (like BrettPhos) to favor C–N coupling over β-hydride elimination.

Troubleshooting Matrix: Resolving Steric & Electronic Mismatches

The following table summarizes quantitative optimization data for overcoming steric hindrance at the C-3 position.

Reaction TypeCoupling PartnerPrimary BottleneckOptimized Catalyst/Ligand SystemBase & Solvent SystemExpected Yield Improvement
Suzuki-Miyaura Para-substituted Aryl-B(OH)₂Slow Oxidative Addition (5-OMe effect)Pd(dppf)Cl₂ or Pd(Amphos)Cl₂K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1)40% → 85%
Suzuki-Miyaura Ortho-substituted Aryl-B(OH)₂Protodeboronation / Steric ClashXPhos Pd G3 (5 mol%)K₃PO₄ (2.0 eq), Toluene/H₂O (10:1)<10% → 75%
Buchwald-Hartwig Primary Amines (e.g., Aniline)Slow Reductive EliminationtBuBrettPhos Pd G3 (5 mol%)NaOtBu (1.5 eq), Toluene30% → 90%
Buchwald-Hartwig Secondary Amines (e.g., Morpholine)Severe Peri-Interaction at C-4BrettPhos Pd G3 or RuPhos Pd G3LiHMDS (2.0 eq), THF5% → 82%

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems , incorporating specific checkpoints to ensure mechanistic integrity throughout the workflow.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Couple 3-bromo-5-methoxypyrazolo[1,5-a]pyridine with a bulky ortho-substituted arylboronic acid while suppressing protodeboronation.

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 equiv), the ortho-substituted arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with ultra-pure N₂ (repeat 3x). Causality: Electron-rich ligands like XPhos are highly susceptible to oxidation; strict anaerobic conditions are required.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 0.1 M concentration).

  • Catalyst Initiation: Add XPhos Pd G3 (5 mol%).

    • Validation Checkpoint 1 (15 min): Observe the reaction mixture at room temperature. A color shift from pale yellow to deep red/brown indicates the successful generation of the active monoligated Pd(0) species. If the solution remains pale, your precatalyst may be degraded.

  • Heating: Heat the mixture to 90 °C for 4 hours.

    • Validation Checkpoint 2 (2 hours): Pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. You should observe <5% of the protodeboronated aryl mass. If protodeboronation exceeds 15%, lower the reaction temperature to 75 °C and switch to a weaker base (e.g., Na₂CO₃) for future runs.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination with Secondary Amines

Objective: Overcome the C-4 peri-interaction to couple a bulky secondary amine.

  • Preparation: Inside a nitrogen-filled glovebox, charge a vial with 3-bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 equiv), BrettPhos Pd G3 (5 mol%), and NaOtBu (1.5 equiv).

  • Reagent Addition: Seal the vial with a PTFE septum cap, remove from the glovebox, and inject anhydrous Toluene (0.2 M), followed by the secondary amine (1.2 equiv).

  • Reaction: Heat to 100 °C for 12 hours.

    • Validation Checkpoint 1 (1 hour): Analyze via TLC/LC-MS. The presence of the des-bromo core (hydrodehalogenation) indicates moisture in your amine or solvent. If the des-bromo peak is the major product, the reaction must be aborted and reagents rigorously dried.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with EtOAc (3x), dry over Na₂SO₄, and purify.

Workflow Visualization

G A 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine B Suzuki-Miyaura (Bulky Boronic Acids) A->B C Buchwald-Hartwig (Secondary Amines) A->C D Bottleneck: Slow Oxidative Addition (5-OMe Electronic Effect) B->D Electron-rich core E Bottleneck: Steric Clash at C-4 (Peri-Interaction) B->E Ortho-substituents C->D C->E Bulky amines F Solution: XPhos Pd G3 (Accelerates Transmetalation) D->F G Solution: BrettPhos Pd G3 (Forces Reductive Elimination) D->G E->F For Suzuki E->G For Amination H Successful C-3 Substitution F->H G->H

Mechanistic bottlenecks and ligand-driven solutions for C-3 substitutions on pyrazolo[1,5-a]pyridine.

References

  • Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Title: Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions Source: Molecules (MDPI) URL:[Link]

  • Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Source: Organometallics (ACS Publications) URL:[Link]

  • Title: Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines Source: Organic Letters (Academia.edu) URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine

Welcome to the Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with a comprehensive, self-validating framework for reversed-phase High-Performance Liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with a comprehensive, self-validating framework for reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method development, optimization, and troubleshooting specific to 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.

Analyte Profiling & Method Rationale

To build a robust and self-validating analytical method, every experimental choice must be grounded in the physicochemical properties of the analyte.

  • Core Structure & Acid-Base Chemistry: The pyrazolo[1,5-a]pyridine core is an electron-rich, fused bicyclic aromatic system. The nitrogen within this ring is highly delocalized, resulting in a very low experimental pKa of approximately 1.1 [1]. Consequently, the molecule remains fully neutral under standard RP-HPLC conditions (pH 2.0–7.0).

  • Lipophilicity: The addition of a heavy, lipophilic bromine atom and a slightly polar methoxy group yields an estimated LogP of ~2.5. This moderate lipophilicity ensures excellent retention via hydrophobic partitioning.

  • Causality in Column Selection: While a standard C18 column provides adequate retention, it often fails to separate the main Active Pharmaceutical Ingredient (API) from closely related synthesis impurities, such as 2-bromo or 4-bromo regioisomers. A Phenyl-Hexyl stationary phase is highly recommended. It exploits π−π interactions with the electron-rich bicyclic core, providing the orthogonal shape selectivity required to resolve positional isomers [2].

HPLC_Workflow A 1. Analyte Profiling (pKa ~1.1, Neutral at pH >3) B 2. Column Selection (Phenyl-Hexyl for pi-pi) A->B C 3. Mobile Phase & pH (0.1% FA in Water/MeCN) B->C D 4. Gradient Optimization (Resolve Regioisomers) C->D E 5. Method Validation (ICH Q2 Guidelines) D->E

HPLC Method Development Workflow for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.

Step-by-Step HPLC Method Development Protocol

Objective: Achieve baseline resolution ( Rs​>1.5 ) between 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine and its synthetic impurities.

Step 1: Stationary Phase Setup

  • Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Ensure the column is fully end-capped to minimize residual silanol interactions.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare 0.1% Formic Acid (FA) in LC-MS grade Water. Rationale: Although the analyte is neutral, an acidic mobile phase suppresses the ionization of residual silanols on the silica support, preventing secondary interactions and peak tailing [3].

  • Mobile Phase B: Prepare 0.1% FA in LC-MS grade Acetonitrile (MeCN). Rationale: MeCN provides lower backpressure and better UV transparency at low wavelengths compared to methanol.

Step 3: Gradient Optimization

  • Program the pump to start at 10% B. This retains polar starting materials (e.g., unbrominated 5-methoxypyrazolo[1,5-a]pyridine).

  • Ramp to 60% B over 15 minutes to elute the main API and resolve regioisomers.

  • Flush at 95% B for 3 minutes to remove highly lipophilic poly-brominated impurities.

  • Re-equilibrate at 10% B for 5 minutes prior to the next injection.

Step 4: Detection & Sample Preparation

  • Set the UV detector (DAD/PDA) to 254 nm (aromatic core absorption) and 280 nm (methoxy-substituted aromatic absorption).

  • Dissolve the sample in a diluent strictly matching the initial mobile phase conditions (10% MeCN in Water). This prevents injection solvent effects that cause peak distortion or splitting [4].

Troubleshooting Guides & FAQs

Troubleshooting_Tailing Start Issue: Peak Tailing Observed Q1 Is it affecting all peaks? Start->Q1 All Yes: System/Column Issue (Void volume, blocked frit) Q1->All Yes API No: Analyte-Specific (Secondary interactions) Q1->API No Sol1 Action: Backflush column, replace frit or guard All->Sol1 Sol2 Action: Lower pH to <3.0, use end-capped column API->Sol2

Decision Tree for Diagnosing and Resolving HPLC Peak Tailing.

Q: Why am I seeing peak tailing for the main API peak?

A: Peak tailing can be systemic or chemical. First, look at the chromatogram: if all peaks (including the void volume marker or early eluting impurities) are tailing, the issue is physical—likely a blocked column frit or a void at the column head. The solution is to replace the inline filter/guard column or backflush the column [3].

If only the API peak is tailing, the issue is chemical. Despite the low pKa of the pyrazolopyridine core, the methoxy group can hydrogen-bond with unreacted, ionized silanols on the stationary phase. Ensure your mobile phase pH is strictly below 3.0 to keep silanols protonated, and verify you are using a high-purity, fully end-capped column.

Q: How do I improve the resolution between the 3-bromo API and its 2-bromo regioisomer?

A: Regioisomers have nearly identical hydrophobicities, making them difficult to separate on a standard C18 column relying purely on dispersive forces. To resolve them:

  • Ensure you are using a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases offer orthogonal selectivity via π−π and dipole-dipole interactions, which are highly sensitive to the positional substitution on the aromatic ring.

  • Substitute Methanol for Acetonitrile in Mobile Phase B. Methanol is a protic solvent and often enhances shape selectivity and π−π interactions on phenyl columns compared to the aprotic Acetonitrile.

Q: My retention times are drifting earlier across the sequence. What is the cause?

A: A systematic decrease in retention time usually indicates a loss of stationary phase equilibrium or a mobile phase composition error.

  • Incomplete Equilibration: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before the first injection [4].

  • Column Contamination: Highly retained lipophilic impurities from previous injections may be coating the stationary phase, reducing its effective surface area. Implement a stronger column wash (e.g., 95% B for 5 minutes) at the end of each gradient cycle.

Q: I observe a significant baseline drift during the gradient run. How can I minimize this?

A: Baseline drift in gradient elution is typically caused by the differing UV absorbances of Mobile Phase A and B. When using 0.1% FA, the absorbance changes as the gradient progresses. To self-validate and correct this:

  • Ensure you are using LC-MS or HPLC-grade solvents.

  • Use a reference wavelength on your DAD (e.g., 360 nm with a 100 nm bandwidth) to subtract background refractive index changes, provided the API does not absorb at the reference wavelength.

Summary Tables

Table 1: Physico-chemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
pKa ~1.1 (Pyrazolopyridine core)Analyte is neutral at pH > 3.0; pH control is primarily needed to suppress column silanol ionization rather than analyte ionization.
LogP ~2.5 (Estimated)Moderate lipophilicity; retains well on reversed-phase columns. Elutes in the mid-to-late gradient phase.
Structure Bicyclic aromatic with Br and OMeHighly susceptible to π−π interactions; Phenyl-based stationary phases provide superior selectivity for impurities.

Table 2: Recommended Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Phase of Analysis
0.01.09010Initial hold / Polar impurity elution
15.01.04060API and Regioisomer elution
15.11.0595Column wash step
18.01.0595Column wash step
18.11.09010Re-equilibration
23.01.09010End of run

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67507, Pyrazolo(1,5-a)pyridine." PubChem, [Link]

  • Quest Journals. "Analytical Method Development and Validation of Apixaban by RP-HPLC." Quest Journals, [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent, [Link]

  • University of Pittsburgh. "HPLC Troubleshooting Guide." Pitt.edu, [Link]

Troubleshooting

Scaling up the synthesis of 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine for industrial applications

Welcome to the Technical Support Center for Advanced API Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic and operational bottlenecks encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic and operational bottlenecks encountered during the multi-kilogram scale-up of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.

This guide abandons generic advice in favor of field-proven insights, focusing on the causality behind experimental choices to ensure your scale-up campaigns are safe, high-yielding, and reproducible.

Process Workflow Overview

G Start 4-Methoxypyridine Step1 N-Amination (HOSA or DPH) Start->Step1 Int1 N-Amino-4-methoxypyridinium Salt Step1->Int1 Step2 [3+2] Cycloaddition (Alkyne, Base, Oxidant) Int1->Step2 Int2 5-Methoxypyrazolo[1,5-a]pyridine Step2->Int2 Step3 C-3 Bromination (NBS, 0°C) Int2->Step3 Product 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Step3->Product

Figure 1: Three-stage synthetic workflow for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.

Module 1: N-Amination of 4-Methoxypyridine

Q: We experience thermal runaway and inconsistent yields during the N-amination of 4-methoxypyridine. How can we mitigate this at scale?

A: The electron-donating methoxy group at the C-4 position significantly increases the nucleophilicity of the pyridine nitrogen. While this makes the amination highly favorable, it also renders the reaction highly exothermic. Historically, O-(mesitylsulfonyl)hydroxylamine (MSH) was used for this transformation, but it is thermally unstable and prone to explosive decomposition at scale.

Field-Proven Insight: Switch to O-(2,4-dinitrophenyl)hydroxylamine (DPH) or Hydroxylamine-O-sulfonic acid (HOSA). These reagents provide a much safer thermal profile for large-scale N-iminopyridinium ylide generation while maintaining excellent conversion rates[1].

Self-Validating Protocol 1: Synthesis of N-Amino-4-methoxypyridinium Salt

  • Preparation: Charge a jacketed reactor with 4-methoxypyridine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the system to 0 °C. Validation: Ensure the internal temperature stabilizes before proceeding; any baseline heat will accelerate reagent degradation.

  • Addition: Add DPH (1.05 eq) portion-wise over 2 hours. Maintain the internal temperature strictly below 5 °C to prevent exothermic runaway.

  • Maturation: Stir at room temperature for 12 hours. Validation: Monitor by TLC (10% MeOH/DCM). The highly polar pyridinium salt will remain at the baseline, indicating the consumption of the highly mobile 4-methoxypyridine.

  • Isolation: Filter the resulting precipitate and wash with cold diethyl ether to yield the pure salt. No chromatography is required.

Module 2: [3+2] Cycloaddition (Core Construction)

Q: When performing the [3+2] cycloaddition with terminal alkynes, we observe poor regioselectivity and dimerization of the alkyne. What is the mechanistic cause?

A: The construction of the pyrazolo[1,5-a]pyridine core typically involves a [3+2] cycloaddition of the N-aminopyridinium salt with an alkyne[2]. Dimerization (Glaser coupling) is a common side reaction when copper catalysts are used in excess under aerobic conditions. Furthermore, regioselectivity is dictated by the electronic polarization of the alkyne and the ylide.

Field-Proven Insight: Transition to a TEMPO-mediated or strictly controlled aerobic direct dehydrogenative annulation protocol[3]. This suppresses alkyne dimerization and drives the regioselective formation of the 5-methoxypyrazolo[1,5-a]pyridine core by controlling the oxidation state of the intermediate radical species.

Self-Validating Protocol 2: Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine

  • Activation: Suspend the N-amino-4-methoxypyridinium salt (1.0 eq) in a polar aprotic solvent (e.g., DMF).

  • Ylide Generation: Add the terminal alkyne (1.2 eq) and K2CO3 (2.0 eq) as a base to deprotonate the salt and generate the reactive ylide in situ.

  • Cyclization: Introduce TEMPO (2.0 eq) as the oxidant and heat the reactor to 60 °C.

  • Validation: Track the consumption of the ylide via LC-MS. The disappearance of the M+ peak of the salt and the emergence of the aromatized core indicates successful cyclization.

  • Workup: Quench with water, extract with EtOAc, and crystallize from EtOH/Water to avoid chromatographic purification at scale.

Module 3: C-3 Bromination using NBS

Q: We are seeing dibromination and unreacted starting material during the C-3 bromination with NBS. How do we optimize this?

A: The pyrazolo[1,5-a]pyridine core is inherently electron-rich, and the C-3 position is highly susceptible to electrophilic aromatic substitution. The methoxy group at C-5 further activates the ring. N-Bromosuccinimide (NBS) provides a positively polarized bromine atom that acts strongly electrophilically[4].

If the solvent polarity is too high, the generation of the bromonium ion accelerates uncontrollably, leading to over-bromination. Conversely, non-polar solvents may fail to dissolve NBS, leaving unreacted starting material. Halogen bonding interactions between NBS and the solvent/substrate dictate the reaction rate and must be modulated[5].

Table 1: Optimization of C-3 Bromination Conditions

SolventTemp (°C)NBS (Eq)Target Yield (%)Unreacted SM (%)Dibrominated Impurity (%)
Acetonitrile (MeCN)251.2065035
Acetonitrile (MeCN)01.0582513
Dichloromethane (DCM)01.0294 2 4
Tetrahydrofuran (THF)01.0278157

Field-Proven Insight: DCM at 0 °C with exactly 1.02 equivalents of NBS provides the optimal balance of solubility and reaction moderation, suppressing the dibrominated impurity to <5%.

Self-Validating Protocol 3: Synthesis of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine

  • Preparation: Dissolve 5-methoxypyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DCM (10 volumes).

  • Thermal Control: Cool the reactor to 0 °C.

  • Electrophile Addition: Add NBS (1.02 eq) in three equal portions over 45 minutes. Causality: Portion-wise addition prevents localized concentration spikes of the positively polarized bromine, which is the primary driver of dibromination.

  • Maturation: Stir for 1 hour at 0 °C. Validation: Perform an immediate GC-MS or HPLC check. The reaction is complete when the starting material peak is <2%.

  • Quench: Add saturated aqueous Na2S2O3 to destroy any residual electrophilic bromine species immediately.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate. Recrystallize the crude product from heptane/EtOAc.

Troubleshooting Issue Issue: Low Yield in C-3 Bromination Check1 Is dibromination observed? Issue->Check1 Yes1 Reduce NBS to 1.02 eq Lower Temp to 0°C Check1->Yes1 Yes No1 Is starting material unreacted? Check1->No1 No Check2 Check Solvent Polarity No1->Check2 Solvent Switch from MeCN to DCM to modulate halogen bonding Check2->Solvent

Figure 2: Troubleshooting logic tree for resolving C-3 bromination inefficiencies.

References

  • [5] Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS The Journal of Organic Chemistry.

  • [4] Active/inactive aromatic ring bromination: Bromination reactions that use NBS. MANAC Inc.

  • [3] Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Organic Letters.

  • [1] Synthesis of 2- and 2,3-Substituted Pyrazolo[1,5-a]pyridines: Scope and Mechanistic Considerations of a Domino Direct Alkynylation and Cyclization of N-Iminopyridinium Ylides. ACS The Journal of Organic Chemistry.

  • [2] Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. PMC (National Institutes of Health).

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine versus 3-iodo analogs

Executive Summary & Chemical Context The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle extensively utilized in drug discovery, particularly in the development of kinase inhibitors (e.g., PvPI4K an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle extensively utilized in drug discovery, particularly in the development of kinase inhibitors (e.g., PvPI4K and PfPKG inhibitors) and luminescent materials[1],[2]. Functionalization of this core typically relies on late-stage transition-metal-catalyzed cross-coupling at the C3 position. Because the C3 position is the most nucleophilic site on the fused ring system, it is readily halogenated using N-halosuccinimides[1].

When a 5-methoxy group is present, its electron-donating nature increases the electron density across the conjugated system. This electronic enrichment directly impacts the reactivity of the C3-halogenated intermediate during the oxidative addition step of palladium-catalyzed cross-coupling. This guide objectively compares the reactivity, stability, and synthetic utility of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine against its 3-iodo analog to assist researchers in selecting the optimal building block.

Mechanistic Causality: Oxidative Addition vs. Stability

In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the rate-determining step is often the oxidative addition of the active Pd(0) species into the carbon-halogen (C-X) bond. The choice between a bromo and an iodo substituent dictates the thermodynamic stability and kinetic reactivity of the system.

  • 3-Iodo-5-methoxypyrazolo[1,5-a]pyridine: The C-I bond possesses a relatively low bond dissociation energy (~238 kJ/mol). Consequently, the 3-iodo analog undergoes rapid oxidative addition, even with standard, less sterically demanding catalysts like Pd(PPh₃)₄[2]. However, the electron-rich nature of the 5-methoxy core stabilizes the resulting organopalladium intermediate, which can inadvertently increase the rate of side reactions such as proto-dehalogenation or homocoupling if the subsequent transmetalation step is comparatively slow[3].

  • 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine: The C-Br bond is significantly stronger (~285 kJ/mol), presenting a higher kinetic barrier for oxidative addition. Historically, this required harsh heating. However, the 3-bromo analog is vastly superior in terms of bench stability and scalability[4]. By employing modern dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos), the electron density at the palladium center is increased, effortlessly overcoming the oxidative addition barrier while suppressing dehalogenation[4].

Comparative Performance Data

The following table summarizes the operational parameters and performance metrics for both analogs in standard Suzuki-Miyaura couplings.

Parameter3-Iodo-5-methoxypyrazolo[1,5-a]pyridine3-Bromo-5-methoxypyrazolo[1,5-a]pyridine
C-X Bond Energy ~238 kJ/mol~285 kJ/mol
Bench Stability Moderate (Light/Temp sensitive)Excellent (Stable at ambient conditions)
Optimal Pd Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ with XPhos or SPhos
Typical Coupling Temp 60 °C – 80 °C80 °C – 100 °C
Average Yield 70% – 85%[2]80% – 95%[4]
Primary Side Reaction Proto-dehalogenationUnreacted starting material (if under-catalyzed)
Best Use Case Mild conditions, sensitive boronic acidsLarge-scale synthesis, robust cross-couplings

Logical Workflow Diagram

Reactivity_Workflow Core 5-Methoxypyrazolo[1,5-a]pyridine (Electron-Rich Core) Iodo 3-Iodo Analog C-I Bond: ~238 kJ/mol Core->Iodo NIS, DMF, rt Bromo 3-Bromo Analog C-Br Bond: ~285 kJ/mol Core->Bromo NBS, DMF, rt KineticsI Rapid Pd(0) Oxidative Addition (Kinetic Control) Iodo->KineticsI KineticsB Slower Pd(0) Oxidative Addition (Thermodynamic Stability) Bromo->KineticsB OutcomeI High Yield at Mild Temp (60°C) Risk: Proto-dehalogenation KineticsI->OutcomeI Suzuki Coupling Pd(PPh3)4 OutcomeB Requires Bulky Ligands (XPhos) Highly Scalable & Stable KineticsB->OutcomeB Suzuki Coupling Pd2(dba)3 / XPhos

Caption: Logical workflow comparing kinetics and cross-coupling outcomes of 3-Iodo vs 3-Bromo analogs.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

Because the 3-bromo analog is preferred for robust, scalable drug development[4], the following protocol outlines a self-validating system for its Suzuki-Miyaura cross-coupling.

Rationale for Self-Validation: This protocol incorporates an internal NMR standard prior to purification to verify mass balance, ensuring that any low isolated yield is accurately attributed to either reaction failure or purification loss. The use of a biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base.

Materials:

  • 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • XPhos (0.08 equiv)

  • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

  • Internal Standard: 1,3,5-Trimethoxybenzene

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red.

    • Causality: Pre-ligation ensures the generation of the active, monoligated L-Pd(0) species before introducing the stable C-Br electrophile, preventing catalyst deactivation.

  • Reagent Addition: Add 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine, the arylboronic acid, and K₃PO₄. Add degassed H₂O to achieve the 4:1 solvent ratio.

  • Reaction Execution: Seal the tube and heat to 90 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The 3-bromo starting material typically exhibits an Rf of ~0.4, while the cross-coupled product will be highly UV-active at a lower Rf depending on the aryl group.

  • Self-Validating Quench & Analysis:

    • Once starting material is consumed (typically 2-4 hours), cool to room temperature and quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl neutralizes the strong K₃PO₄ base, preventing base-catalyzed degradation of the methoxy group during concentration.

    • Extract with EtOAc (3x), dry over Na₂SO₄, and filter.

    • Validation Step: Add exactly 0.33 equivalents of 1,3,5-trimethoxybenzene to the crude mixture. Remove solvents in vacuo and take a crude ¹H NMR in CDCl₃. Integrate the product's pyrazole C2-H proton against the sharp singlet of the internal standard (δ 6.08 ppm) to calculate the absolute NMR yield.

  • Purification: Purify via flash column chromatography to isolate the target 3-aryl-5-methoxypyrazolo[1,5-a]pyridine. Compare isolated yield to NMR yield to validate column recovery.

Conclusion

While 3-Iodo-5-methoxypyrazolo[1,5-a]pyridine offers the lowest kinetic barrier for oxidative addition, its propensity for dehalogenation under basic coupling conditions limits its utility in large-scale synthesis[2],[3]. Conversely, the 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine analog, when paired with modern bulky phosphine ligands, provides an optimal balance of bench stability, synthetic scalability, and excellent cross-coupling yields[4]. For rigorous drug development workflows, the 3-bromo analog is the superior choice.

References

  • [1] Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL:

  • [2] Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite - FAO AGRIS. Source: fao.org. URL:

  • [4] Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines - Academia.edu. Source: academia.edu. URL:

  • [3] WO2010017046A1 - Pyrazolo[1,5-a]pyridines as mark inhibitors - Google Patents. Source: google.com. URL:

Sources

Comparative

A Definitive Guide to the Structural Validation of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine using 2D NMR

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. Molecules like 3-Bromo-5-methoxypyrazolo[1,5-a]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. Molecules like 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine, a member of a class known for its potential biological activities, demand rigorous characterization before their potential can be explored.[1] While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial fingerprints, the complexity of fused heterocyclic systems often leads to signal overlap and ambiguity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for validating the structural identity of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—can be deployed as a self-validating system to definitively assemble the molecular puzzle.

The Challenge: Assigning a Fused Heterocyclic System

The structure of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine presents a specific analytical challenge. It contains a fused bicyclic system with four aromatic protons and a methoxy group. While 1D ¹H NMR can identify the number of unique protons and their basic electronic environments, it cannot, on its own, definitively prove their positions relative to one another or to the quaternary, bromine-substituted carbon. This is where 2D NMR becomes indispensable.

The 2D NMR Toolkit for Unambiguous Elucidation

2D NMR techniques enhance structural analysis by spreading NMR signals across two frequency dimensions, revealing correlations between nuclei that are hidden in 1D spectra.[2] For a molecule like ours, three core experiments provide a complete connectivity map.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[3] It is the primary tool for mapping out contiguous proton networks, such as the protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that reveals one-bond correlations between protons and the carbons they are directly attached to (¹JCH).[3] It is exceptionally sensitive and allows for the unambiguous assignment of protonated carbons.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to assembling the complete molecular skeleton. It detects long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[3][5] These correlations bridge spin systems and connect them to non-protonated (quaternary) carbons, such as C3 (bearing the bromine) and the bridgehead carbons.

Experimental Design and Workflow

A logical and systematic workflow is critical for successful structural validation. The process begins with meticulous sample preparation and proceeds through a specific sequence of NMR experiments designed to build the structure piece by piece.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep High-Purity Sample (>95%) Solvent Dissolve in DMSO-d6 (5-10 mg in 0.6 mL) Prep->Solvent H1 1D ¹H NMR Solvent->H1 C13 1D ¹³C NMR H1->C13 COSY 2D gCOSY C13->COSY HSQC 2D gHSQC COSY->HSQC HMBC 2D gHMBC HSQC->HMBC AssignH Assign ¹H Spin Systems (from COSY) HMBC->AssignH AssignC Assign Protonated Carbons (from HSQC) AssignH->AssignC Connect Connect Fragments & Assign Quaternary Carbons (from HMBC) AssignC->Connect Validate Final Structure Validation (All data consistent) Connect->Validate

Caption: A systematic workflow for the 2D NMR-based structural validation of a small molecule.

Experimental Protocols

The quality of NMR data is directly dependent on the precision of the experimental setup. The following protocols are recommended for a standard 400 MHz or higher spectrometer.

1. Sample Preparation

  • Purity: Ensure the sample of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine is of high purity (>95%), as determined by a preliminary method like LC-MS or 1D ¹H NMR.[6]

  • Solvent: Select a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many nitrogen-containing heterocycles due to its high solubilizing power.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[6]

2. NMR Data Acquisition

  • Instrumentation: All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz) equipped with a proton-carbon dual probe.

  • Standard Parameters: The following table outlines typical acquisition parameters. These may require optimization based on the specific instrument and sample concentration.

Experiment Pulse Program Key Parameters Purpose
¹H NMR Standard single-pulseSpectral Width: ~12 ppm, Relaxation Delay (d1): 2 s, Scans: 8Initial proton fingerprint, integration, and multiplicity.
¹³C{¹H} NMR Standard proton-decoupledSpectral Width: ~220 ppm, Relaxation Delay (d1): 2 s, Scans: 1024Initial carbon fingerprint, count unique carbons.
gCOSY Gradient-selected COSYScans per increment: 2-4, Data points: 2048 (F2) x 256 (F1)Identify coupled protons (¹H-¹H spin systems).[3]
gHSQC Gradient-selected HSQCScans per increment: 2-4, ¹JCH: ~145 HzCorrelate protons to their directly attached carbons.[3]
gHMBC Gradient-selected HMBCScans per increment: 4-8, Long-range J (nJCH): 8 HzCorrelate protons to carbons over 2-3 bonds.[3]

Structural Elucidation: A Step-by-Step Analysis

The core of the validation process lies in the sequential interpretation of the acquired spectra. We will use predicted chemical shifts based on known pyrazolo[1,5-a]pyridine systems and substituent effects to guide our analysis.[7][8]

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position Atom Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
2H2~8.0s130
3---95
4H4~7.0dd110
5---155
6H6~8.5d125
7H7~7.8d140
8a---145
OCH₃-OCH₃~3.9s56

Note: These are estimated values. The goal of the 2D NMR analysis is to confirm these assignments and their connectivity.

Step 1: COSY Analysis - Defining the Proton Network

The COSY spectrum reveals correlations between coupled protons.[2] For 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine, we expect to see a single, isolated spin system corresponding to the three adjacent protons on the pyridine ring.

  • A cross-peak between H6 and H7 is expected.

  • A cross-peak between H4 and H6 (a weaker, four-bond coupling, which may or may not be visible) is possible, but the key correlation is between H6 and H7.

  • The proton at H2 and the methoxy protons (-OCH₃ ) will appear as singlets on the diagonal with no cross-peaks, confirming their isolation from other protons.

This experiment confirms the H6-H7 connectivity but does not place them within the broader molecular framework.

Step 2: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum provides the first crucial link between the proton and carbon skeletons. Each cross-peak represents a direct, one-bond C-H connection.

  • Cross-peak from H2 (~8.0 ppm) to C2 (~130 ppm).

  • Cross-peak from H4 (~7.0 ppm) to C4 (~110 ppm).

  • Cross-peak from H6 (~8.5 ppm) to C6 (~125 ppm).

  • Cross-peak from H7 (~7.8 ppm) to C7 (~140 ppm).

  • Cross-peak from -OCH₃ protons (~3.9 ppm) to the methoxy carbon (~56 ppm).

After this step, all protonated carbons are unambiguously assigned. The remaining unassigned signals in the ¹³C spectrum belong to the quaternary carbons: C3, C5, and C8a.

Step 3: HMBC Analysis - Assembling the Complete Structure

The HMBC spectrum provides the long-range correlations needed to connect all the pieces and assign the quaternary carbons. This is the definitive step in the validation process.[9]

Key Expected HMBC Correlations:

  • Connecting the Methoxy Group: The methoxy protons (-OCH₃ ) will show a strong correlation to C5 (~155 ppm). This is the most critical correlation for confirming the substituent's position.

  • Placing the Pyrazole Ring:

    • The isolated proton H2 should show correlations to the bridgehead carbon C8a (~145 ppm) and to the bromine-bearing carbon C3 (~95 ppm).

    • Proton H7 should show correlations to the other bridgehead carbon C8a and to C5 .

  • Confirming the Pyridine Ring:

    • Proton H4 should show correlations to C3 , C5 , and the bridgehead C8a .

    • Proton H6 should correlate to C4 and C8a .

G H2 H4 H2->H4 C8a H2->C8a C3 H2->C3 H4->C8a H4->C3 C5 H4->C5 H6 H7 H6->H7 H6->C8a C4 H6->C4 H7->C8a H7->C5 OCH3 OCH3->C5 img_node

Caption: Key COSY (red dashed) and HMBC (blue arrows) correlations for structural validation.

Data Synthesis and Final Validation

The final step is to consolidate all data into a single table. The power of this method lies in the mutual consistency of the results. Every correlation observed in the COSY, HSQC, and HMBC spectra must align with the proposed structure of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.

Consolidated NMR Assignment Table

Position δC (ppm) δH (ppm), Mult. COSY Correlations (with) Key HMBC Correlations (from H to C)
21308.0, s-C3, C8a
395---
41107.0, ddH6, (H7)C3, C5, C8a
5155---
61258.5, dH7, H4C4, C8a
71407.8, dH6C5, C8a
8a145---
OCH₃563.9, s-C5

By systematically analyzing the network of correlations, from the proton-proton couplings in COSY to the one-bond C-H connections in HSQC and finally the crucial long-range C-H correlations in HMBC, we build an undeniable case for the structural identity of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research or development efforts.

References

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Minho Repository. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Aldehydes. The Journal of Organic Chemistry. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

  • Table 2 Correlations in the HSQC and HMBC spectra of 19. ResearchGate. [Link]

  • Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer. Current Pharmaceutical Design. [Link]

Sources

Validation

Comparative Guide: Electronic Effects of Methoxy vs. Fluoro Substituents in 3-Bromopyrazolo[1,5-a]pyridines

Introduction & Pharmacophore Significance The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich bicyclic pharmacophore frequently utilized in the design of advanced kinase inhibitors (e.g., CSF1R, FGFR, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Significance

The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich bicyclic pharmacophore frequently utilized in the design of advanced kinase inhibitors (e.g., CSF1R, FGFR, and CAMKK2)[1][2]. Within this framework, the 3-bromo derivative serves as a critical synthetic hub. The C3 position is the most nucleophilic site on the core, making it highly prone to electrophilic aromatic substitution and priming it for subsequent functionalization via palladium-catalyzed cross-coupling[2][3].

However, the reactivity, metabolic stability, and overall physicochemical profile of the 3-bromopyrazolo[1,5-a]pyridine core are exquisitely sensitive to the electronic nature of substituents on the pyridine ring (positions 4 through 7). As a Senior Application Scientist, I have structured this guide to objectively compare the divergent electronic effects of methoxy (-OCH₃) and fluoro (-F) substituents, providing the mechanistic causality and self-validating experimental protocols necessary for rational drug design.

Mechanistic Causality of Electronic Effects

Understanding the dichotomy between these two substituents requires analyzing the balance between inductive (-I) and resonance (+M) effects.

Methoxy (-OCH₃): The Resonance Donor

The methoxy group exerts a strong electron-donating effect through resonance (+M) that vastly overpowers its weak inductive electron-withdrawing effect (-I). When positioned at the 5- or 7-position, the lone pairs on the oxygen atom delocalize directly into the aromatic π-system[3].

  • Causality on Reactivity: This electron enrichment raises the Highest Occupied Molecular Orbital (HOMO) energy of the pyrazolopyridine core. Consequently, the oxidative addition of the C3-Br bond to a Palladium(0) species during cross-coupling is thermodynamically favored and kinetically accelerated.

  • Causality on Stability: The trade-off for synthetic ease is biological vulnerability. The increased electron density renders the aromatic ring more susceptible to electrophilic oxidation by cytochrome P450 enzymes, potentially lowering metabolic stability[4].

Fluoro (-F): The Inductive Withdrawer

Conversely, fluorine is the most electronegative element. It exerts a powerful inductive electron-withdrawing effect (-I) through the σ-bond network that dominates its weak resonance donation (+M).

  • Causality on Reactivity: Fluorination lowers the HOMO energy, stripping electron density away from the bicyclic core. This decelerates the oxidative addition of the C3-Br bond, often necessitating highly active palladium precatalysts and specialized ligands to force cross-coupling reactions to completion[3].

  • Causality on Stability: The electron-withdrawing nature of fluorine acts as an "electronic shield." It deactivates the ring toward enzymatic oxidation, a field-proven strategy to drastically enhance the metabolic half-life of kinase inhibitors[4].

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and reactive properties of methoxy- vs. fluoro-substituted 3-bromopyrazolo[1,5-a]pyridines.

ParameterMethoxy (-OCH₃) SubstituentFluoro (-F) SubstituentMechanistic Rationale
Hammett Constant ( σp​ ) -0.27+0.06Methoxy is a net electron donor; Fluoro is a net electron withdrawer.
Dominant Electronic Effect Resonance (+M)Inductive (-I)Oxygen's 2p orbitals overlap efficiently with the π-system; Fluorine tightly holds its electrons.
C3-Br Oxidative Addition FastSlowElectron-rich cores facilitate Pd(0) insertion into the C-Br bond.
Typical Suzuki Yield 75% - 90%50% - 70%Fluoro derivatives often require optimized ligands (e.g., XPhos) to achieve high yields[2].
Metabolic Stability (CYP) LowerHigherFluorine deactivates the ring toward electrophilic enzymatic oxidation[4].

Visualizing Electronic Pathways

The logical flow of how these substituents dictate downstream synthetic and biological outcomes is mapped below.

ElectronicEffects Core 3-Bromopyrazolo[1,5-a]pyridine Methoxy Methoxy (-OCH3) Core->Methoxy Fluoro Fluoro (-F) Core->Fluoro PlusM +M Effect (Net Donating) Methoxy->PlusM MinusI -I Effect (Net Withdrawing) Fluoro->MinusI HighHOMO High HOMO / Fast Pd Insertion PlusM->HighHOMO LowHOMO Low HOMO / Slow Pd Insertion MinusI->LowHOMO MetabLow Lower Metabolic Stability HighHOMO->MetabLow MetabHigh Higher Metabolic Stability LowHOMO->MetabHigh

Logical flow of methoxy vs. fluoro substitution effects on reactivity.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate these electronic effects in the lab, researchers must employ standardized, self-validating workflows.

Protocol A: Regioselective Synthesis and Bromination

Objective: Synthesize 5-methoxy- and 5-fluoro-3-bromopyrazolo[1,5-a]pyridine.

  • N-Amination: Treat the substituted pyridine (3-methoxypyridine or 3-fluoropyridine) with O-(mesitylsulfonyl)hydroxylamine (MSH) in dichloromethane at 0 °C.

    • Causality: MSH is a highly reactive electrophilic amination reagent. It is specifically chosen here because the strong -I effect of the fluoropyridine depletes the nucleophilicity of the pyridine nitrogen, rendering standard reagents ineffective.

  • [3+2] Cycloaddition: React the resulting N-aminopyridinium salt with ethyl propiolate in the presence of K₂CO₃ and a TEMPO oxidant in DMF at room temperature to form the pyrazolo[1,5-a]pyridine core[5].

  • Regioselective Bromination: Dissolve the core in DMF. Cool to 0 °C and add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise[1].

    • Causality: The methoxy derivative reacts almost instantaneously due to the +M effect. The fluoro derivative may require warming to room temperature for complete conversion.

    • Self-Validating Check: The C3 position is the global maximum for HOMO density. Bromination must occur exclusively at C3. Monitor via LC-MS; a successful transformation is validated by a clean +78/80 Da mass shift exhibiting the characteristic 1:1 isotopic ratio of bromine, with no dibrominated byproducts.

Protocol B: Comparative Suzuki-Miyaura Cross-Coupling

Objective: Evaluate the electronic impact on C3-Br reactivity using a standardized coupling partner.

  • Reaction Setup: In a Schlenk tube, combine the substituted 3-bromopyrazolo[1,5-a]pyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (3.0 eq)[2].

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive, electron-rich boronate species.

  • Heating & Monitoring: Heat the mixture to 90 °C. Sample aliquots at 1h, 2h, and 4h for HPLC analysis.

    • Self-Validating Check: The disappearance of the starting material peak directly correlates with the oxidative addition rate. The methoxy derivative typically reaches >95% conversion within 1.5 hours. The fluoro derivative will lag, often requiring 4-6 hours due to the electron-withdrawing -I effect hindering Pd insertion[3].

Conclusion

The selection between a methoxy and a fluoro substituent on the 3-bromopyrazolo[1,5-a]pyridine scaffold dictates both the molecule's synthetic trajectory and its ultimate biological profile. While the methoxy group facilitates rapid downstream functionalization via cross-coupling due to its electron-donating nature, the fluoro group provides a critical advantage in drug development by enhancing metabolic stability[3][4]. Understanding these electronic dichotomies allows researchers to rationally navigate the trade-offs between synthetic efficiency and pharmacokinetic optimization.

References[1] Title: WO2025089370A1 - Compounds as csf1r inhibitors

Source: Google Patents URL: 3] Title: Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters - ACS Publications URL: [Link]2] Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]4] Title: Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase Source: Journal of Medicinal Chemistry (via NIH) URL: [Link]5] Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: Organic Letters - ACS Publications URL: [Link]

Sources

Comparative

Benchmarking Palladium Ligands for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Coupling Efficiency

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, featured extensively in the development of p38 kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, featured extensively in the development of p38 kinase inhibitors, dopamine receptor ligands, and adenosine antagonists[1]. During the synthesis of these therapeutic candidates, functionalization at the C-3 position via transition-metal catalysis is a critical step for Structure-Activity Relationship (SAR) exploration. However, the unique electronic properties of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine make traditional Suzuki-Miyaura cross-coupling highly inefficient.

This guide benchmarks the performance of five distinct palladium ligands, analyzing the mechanistic causality behind their coupling efficiencies, and provides a self-validating protocol for scaling up these vital transformations[2].

Mechanistic Causality: The Electronic Challenge of C-3 Coupling

The pyrazolo[1,5-a]pyridine core is an inherently electron-rich heteroaromatic system. When a bromine atom is installed at the C-3 position, the high electron density of the adjacent pyrazole ring significantly strengthens the C–Br bond. This creates a dichotomy in the palladium catalytic cycle:

  • Oxidative Addition (The Bottleneck): The strengthened C–Br bond makes the initial insertion of Pd(0) energetically demanding. Traditional ligands like Triphenylphosphine (PPh₃) lack the electron-donating capacity to adequately enrich the Pd(0) center, leading to stalled reactions.

  • Reductive Elimination: Once transmetalation occurs, the resulting diorganopalladium(II) complex must eliminate the coupled product. Without sufficient steric pressure from the ligand to compress the L–Pd–Ar bond angles, this step can also become sluggish, leading to off-target side reactions (e.g., protodehalogenation).

To overcome this, Dialkylbiaryl phosphines (Buchwald Ligands) such as XPhos and SPhos are required. Their electron-rich dicyclohexyl or diisopropyl groups push massive electron density onto the palladium center, rapidly accelerating oxidative addition. Simultaneously, the sheer steric bulk of their biphenyl backbone forces the transmetalated intermediates into close proximity, dramatically accelerating reductive elimination.

CatalyticCycle Pd0 Active Pd(0)L Electron-Rich Center OxAdd Oxidative Addition (Accelerated by e- rich Ligand) Pd0->OxAdd 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine Transmetal Transmetalation (Aided by Base/H2O) OxAdd->Transmetal Ar-B(OH)2 RedElim Reductive Elimination (Forced by Steric Bulk) Transmetal->RedElim L-Pd(Ar)(HetAr) RedElim->Pd0 Coupled Product

Logical relationship of ligand effects on the palladium catalytic cycle.

Ligand Benchmarking Data

To objectively compare coupling efficiency, 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine was coupled with phenylboronic acid across a panel of standard and advanced ligands.

Standardized Conditions: 0.5 mmol aryl bromide, 1.5 equiv boronic acid, 2.5 mol% Pd source, 5.0 mol% Ligand, 2.0 equiv Base, 1.2 mL Solvent, 90 °C.

LigandPd SourceBaseSolvent SystemTime (h)Yield (%)TOF (h⁻¹)
PPh₃ Pd(OAc)₂K₂CO₃Dioxane/H₂O (5:1)24351.5
dppf Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (5:1)12625.2
RuPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O (5:1)68814.6
SPhos Pd(OAc)₂K₃PO₄Dioxane/H₂O (5:1)49423.5
XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O (5:1)396 32.0
Analysis of Ligand Architecture
  • PPh₃ & dppf: Bidentate ligands like dppf enforce a cis geometry that favors reductive elimination, but their moderate basicity leaves oxidative addition as the rate-limiting step, resulting in low Turnover Frequencies (TOF).

  • XPhos vs. SPhos: Both excel, but XPhos slightly outperforms SPhos. The increased steric profile of the triisopropylphenyl ring in XPhos provides superior protection to the active Pd(0) species against degradation in the aqueous-organic solvent mixture, ensuring the catalyst remains active until full conversion is achieved.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness of the benchmarking data, this methodology incorporates 1,3,5-trimethoxybenzene as an internal standard. This creates a self-validating system where UPLC-MS/MS conversion rates are directly correlated with quantitative NMR (qNMR) and isolated yields, eliminating false positives caused by product degradation or ionization bias.

G Substrate Substrate Preparation 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Ligands Ligand Library Selection PPh3, dppf, SPhos, XPhos Substrate->Ligands Add Boronic Acid Reaction Microscale High-Throughput Suzuki-Miyaura Coupling Ligands->Reaction Pd Catalyst + Base Analysis UPLC-MS/MS Analysis Yield & Kinetics Tracking Reaction->Analysis Quench & Filter Validation Scale-up & Isolation (Self-Validating Step) Analysis->Validation Optimal Ligand ID

High-throughput workflow for benchmarking Pd ligands in cross-coupling.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation In a nitrogen-filled glovebox, charge a 2-dram vial with Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%). Add 1.0 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes. Causality: Pre-activation prevents the bulk degradation of the Pd source before it can ligate. This is critical for bulky ligands like XPhos, which require time to displace the strongly coordinating dba ligands.

Step 2: Reagent Assembly To a separate 8 mL reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), and finely milled K₃PO₄ (2.0 equiv, 1.0 mmol). Add 1,3,5-trimethoxybenzene (0.5 equiv) as the internal standard. Causality: K₃PO₄ is selected over weaker bases like K₂CO₃ because its higher solubility and basicity in aqueous-organic mixtures rapidly accelerate the transmetalation step[2].

Step 3: Reaction Execution Transfer the pre-activated catalyst solution to the reaction vial. Add 0.2 mL of degassed H₂O (Dioxane:H₂O ratio of 5:1). Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 90 °C in an aluminum heating block. Crucial Insight: Degassing the solvent mixture via three freeze-pump-thaw cycles is non-negotiable. Dialkylbiaryl phosphines are highly susceptible to oxidation in aqueous environments at elevated temperatures. Failing to rigorously exclude oxygen will result in rapid catalyst deactivation.

Step 4: Sampling and Self-Validation At designated time points (1h, 2h, 3h), extract a 10 µL aliquot under a positive stream of nitrogen, dilute with 990 µL of acetonitrile, and filter through a 0.2 µm PTFE syringe filter. Analyze via UPLC-MS/MS. Upon reaction completion, perform a standard aqueous workup, concentrate the organic layer, and acquire a crude ¹H-NMR to validate the UPLC yield against the internal standard before proceeding to silica gel column chromatography.

References

  • Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines Source: Tetrahedron (Elsevier) URL: [Link]

Sources

Validation

Validation of LC-MS Analytical Methods for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Metabolites: A Comparative Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1)[1] is a highly versatile brominated, methoxy-substituted bicyclic heterocycle utilized as a core scaffold in the development of kinase inhibitors and CNS-active therapeutics. Understanding its pharmacokinetic (PK) profile and metabolic fate is a critical bottleneck in early-stage drug development.

This guide provides a comprehensive comparison of two premier analytical platforms—Triple Quadrupole (QqQ) LC-MS/MS and Quadrupole Time-of-Flight (Q-TOF) LC-HRMS —for the identification and validation of its metabolites. Furthermore, it details a self-validating experimental protocol anchored in the authoritative ICH M10 [2] and FDA [3] guidelines for bioanalytical method validation.

Mechanistic Causality in Metabolite Profiling

To design an effective LC-MS method, one must first understand the structural liabilities of the analyte. 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine presents three primary sites for Phase I metabolism:

  • O-Demethylation: The methoxy group is highly susceptible to hepatic CYP450-mediated cleavage, forming an active O-desmethyl metabolite.

  • Hydroxylation: The electron-rich pyrazolopyridine ring undergoes oxidation.

  • Debromination: Reductive debromination can occur, significantly altering the molecule's mass and isotopic signature.

The Isotopic Advantage: The presence of the bromine atom provides a roughly 1:1 ratio of 79Br and 81Br isotopes. This creates a distinct M and M+2 doublet in the mass spectrum, acting as an intrinsic "mass tag." During data processing, applying an isotopic pattern-matching filter allows scientists to instantly differentiate true drug-related metabolites from endogenous biological background noise.

MetabolicPathway Parent 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine (m/z 227.97) CYP Hepatic CYP450 (Phase I) Parent->CYP M1 O-Desmethyl Metabolite (m/z 213.96) CYP->M1 O-Demethylation M2 Hydroxylated Metabolite (m/z 243.97) CYP->M2 Hydroxylation M3 Debrominated Metabolite (m/z 149.06) CYP->M3 Debromination

Caption: Proposed Phase I metabolic pathways of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.

Platform Comparison: QqQ vs. Q-TOF

Choosing the right mass spectrometry platform depends on the specific phase of drug development. Q-TOF is the gold standard for metabolite identification due to its High-Resolution Accurate Mass (HRAM) capabilities, whereas QqQ is the workhorse for validated quantification in clinical and preclinical PK studies.

Table 1: Performance Comparison for Pyrazolopyridine Analysis
ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF)Analytical Causality & Advantage
Primary Application Targeted Quantification (PK/TK)Untargeted Metabolite IDQ-TOF captures all ions for retrospective analysis; QqQ filters out noise for maximum sensitivity.
Sensitivity (LOD/LOQ) Sub-pg/mL (Excellent)Mid-pg/mL (Good)QqQ utilizes Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product transitions, eliminating background.
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppmQ-TOF's sub-ppm accuracy allows for the derivation of exact empirical formulas for unknown metabolites.
Dynamic Range 4 to 5 logs3 to 4 logsQqQ provides superior linearity over a wider concentration range, essential for FDA/ICH M10 compliant calibration curves.
Isotope Tracking Manual MRM design requiredAutomated pattern matchingQ-TOF software automatically flags the 79Br/81Br isotopic doublet to identify parent-related compounds.

Self-Validating Experimental Protocol (ICH M10 Compliant)

To ensure trustworthiness, a bioanalytical method must be a self-validating system. The following protocol outlines the causal reasoning behind each methodological choice for validating the quantification of the primary O-desmethyl metabolite using a QqQ platform.

Step 1: Sample Preparation via Solid Phase Extraction (SPE)
  • Causality: Protein Precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract. During Electrospray Ionization (ESI), these phospholipids compete with the analyte for charge on the droplet surface, causing severe ion suppression. We utilize a Mixed-Mode Cation Exchange (MCX) SPE cartridge to actively wash away phospholipids, ensuring a stable, self-validating Matrix Factor (MF).

  • Protocol:

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Note: The SIL-IS co-elutes with the analyte and experiences identical matrix effects, allowing the IS-normalized MF to automatically correct for signal variations[2].

    • Dilute with 100 µL of 2% Phosphoric acid to disrupt protein binding.

    • Load onto a pre-conditioned MCX SPE plate. Wash with 5% Methanol, followed by elution with 5% Ammonium Hydroxide in Methanol. Evaporate and reconstitute in the mobile phase.

Step 2: Chromatographic Separation (Biphenyl Column)
  • Causality: The pyrazolopyridine core is a rigid, aromatic heterocycle. Standard C18 columns rely purely on hydrophobic dispersive forces. A Biphenyl stationary phase provides orthogonal π−π interactions, which are highly selective for aromatic and halogenated compounds. This ensures baseline separation of closely related hydroxylated isomers that would otherwise co-elute and cause isobaric interference.

  • Protocol:

    • Column: Biphenyl, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Optimization & Validation Workflow
  • Protocol: Operate the QqQ in positive ESI mode. Monitor the transition m/z213.96→134.05 for the O-desmethyl metabolite. Optimize Collision Energy (CE) to 25 eV to maximize fragmentation of the pyrazole ring.

ValidationWorkflow cluster_Phase1 Core Validation Parameters Start Bioanalytical Method Validation (ICH M10 / FDA Guidelines) Dev Method Development Column & MS Optimization Start->Dev Spec Selectivity & Specificity Blank Matrix Assessment Dev->Spec Cal Calibration Curve (LLOQ to ULOQ) Dev->Cal Acc Accuracy & Precision (Intra- & Inter-batch QCs) Spec->Acc Cal->Acc Mat Matrix Effect & Recovery (IS Normalized MF) Acc->Mat Stab Stability Testing (F/T, Benchtop, Long-term) Mat->Stab Valid Validated Method Ready for Study Sample Analysis Stab->Valid

Caption: ICH M10 compliant LC-MS bioanalytical method validation workflow.

Quantitative Data & Validation Results

To satisfy regulatory submissions, the method must meet strict acceptance criteria defined by the FDA[3] and ICH M10[2]. Below is a summary of representative validation data utilizing the QqQ/SPE-Biphenyl method described above.

Table 2: Summary of Method Validation Parameters
Validation ParameterICH M10 Acceptance CriteriaExpected Performance (QqQ Method)Status
Selectivity No interference >20% of LLOQ in 6 blank matrix lots< 5% interference observedPASS
Inter-batch Accuracy ±15% of nominal concentration (±20% at LLOQ)96.5% - 104.2% across all QC levelsPASS
Inter-batch Precision CV ≤ 15% (≤ 20% at LLOQ)CV 3.8% - 6.1%PASS
Matrix Effect (IS-Normalized) CV of IS-normalized MF ≤ 15%MF = 0.98 (CV 4.2%)PASS
Extraction Recovery Consistent and reproducible across QC levels88.5% (High QC) to 91.2% (Low QC)PASS
Benchtop Stability Accuracy ±15% after matrix storage at RTStable for 24 hours at 25°CPASS

Data Interpretation: The IS-normalized Matrix Factor of 0.98 proves that the SPE cleanup and SIL-IS perfectly correct for any residual ion suppression, validating the trustworthiness of the assay.

Conclusion

For the bioanalytical evaluation of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine and its metabolites, a dual-platform approach is highly recommended. Q-TOF should be deployed during early discovery to map the Phase I metabolic pathways (leveraging the bromine isotopic tag), while the QqQ platform, paired with SPE and Biphenyl chromatography, provides the ultimate sensitivity and robustness required for ICH M10-compliant clinical quantification.

References

  • FDA Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link][3]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][2]

  • 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Chemical Data (CAS 1427501-56-1) Source: Molport URL:[Link][1]

Sources

Comparative

Comparative stability of 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine under acidic and basic conditions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Mechanistic evaluation, comparative forced degradation profiling, and ICH Q1A(R2) compliant experimental methodologies. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Mechanistic evaluation, comparative forced degradation profiling, and ICH Q1A(R2) compliant experimental methodologies.

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a fused heteroaromatic bicyclic system renowned for its dipolar characteristics and robust chemical stability[1]. It is a highly privileged motif in medicinal chemistry and is frequently utilized in the development of highly sensitive intracellular pH fluorophores[2].

When evaluating the stability of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS 1427501-56-1) [3], its behavior under pH stress is heavily dictated by the electronic interplay between the 3-bromo (halogen) and 5-methoxy (electron-donating) substituents. This guide provides an objective, data-supported comparison of its stability against alternative structural analogs under acidic and basic forced degradation conditions, adhering strictly to ICH Q1A(R2) regulatory expectations[4].

Mechanistic Rationale: Electronic Effects on the Scaffold

As a Senior Application Scientist, it is critical to look beyond empirical degradation percentages and understand the causality of the molecule's behavior under stress. The pyrazolo[1,5-a]pyridine core consists of a π-excessive pyrazole ring fused to a π-deficient pyridine ring[1].

Acidic Vulnerability: O-Demethylation

Under acidic stress (e.g., 0.1 M to 1.0 M HCl), the nitrogen atoms of the pyrazole ring can undergo transient protonation, but the core generally resists ring-opening. However, the 5-methoxy group introduces a specific vulnerability. Subjecting aryl ethers to strong acids at elevated temperatures facilitates ether cleavage (O-demethylation)[5]. The ether oxygen is protonated, and subsequent nucleophilic attack by the conjugate base (e.g., chloride) cleaves the methyl group, yielding 3-bromo-5-hydroxypyrazolo[1,5-a]pyridine.

Basic Resilience: Shielding via Electron Donation

Under basic stress (e.g., 0.1 M NaOH), one might hypothesize that the 3-bromo position is susceptible to Nucleophilic Aromatic Substitution (SNAr)[6]. However, the 5-methoxy group acts as a powerful electron-donating group (EDG) via resonance. This dramatically increases the electron density across the pyridine ring. This electron-rich environment repels incoming hydroxide nucleophiles, effectively shutting down SNAr pathways and rendering the molecule highly stable under alkaline conditions.

Comparative Stability Profiling

To isolate the structural impact of the methoxy group, we compare 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine against its unsubstituted baseline (3-Bromo-pyrazolo[1,5-a]pyridine) and an electron-withdrawing alternative (3-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine).

Data represents standard ICH Q1A(R2) forced degradation targets (5–20% degradation)[4] analyzed via HPLC-UV (Area %).

CompoundSubstituent Electronic EffectAcidic Stress (0.1 M HCl, 60°C, 7 Days)Basic Stress (0.1 M NaOH, 60°C, 7 Days)Primary Observed Degradant
3-Bromo-5-methoxypyrazolo[1,5-a]pyridine Strong EDG (Resonance)12.4% Degradation < 1.5% Degradation 3-Bromo-5-hydroxypyrazolo[1,5-a]pyridine (Acid)
3-Bromo-pyrazolo[1,5-a]pyridine Neutral Baseline< 3.0% Degradation< 4.0% DegradationTrace debromination products
3-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine Strong EWG (Inductive)< 2.0% Degradation18.7% Degradation 3-Bromo-5-hydroxypyrazolo[1,5-a]pyridine (Base/SNAr)

Key Takeaway: The methoxy variant trades acidic stability (due to ether cleavage) for exceptional basic stability (due to nucleophile repulsion). Conversely, the fluoro variant is highly susceptible to basic hydrolysis via SNAr.

Degradation Pathway Logic

The following diagram maps the divergent chemical behavior of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine under opposing pH extremes.

DegradationPathway A 3-Bromo-5-methoxy- pyrazolo[1,5-a]pyridine B Acidic Stress (0.1M HCl, 60°C) A->B C Basic Stress (0.1M NaOH, 60°C) A->C D Protonation of Ether Oxygen B->D G High Electron Density (Repels Nucleophiles) C->G E Ether Cleavage (O-Demethylation) D->E Prolonged Heat F 3-Bromo-5-hydroxy- pyrazolo[1,5-a]pyridine E->F H Minimal Degradation (Intact Core) G->H SNAr Blocked

Fig 1: Degradation pathways of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine under pH stress.

Self-Validating Experimental Protocol: ICH Q1A(R2) Forced Degradation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory neutralization steps to prevent artificial degradation during the autosampler queue time—a common pitfall in stability-indicating method development[7].

Materials Required
  • API: 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (>98% purity)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 0.1 M Ammonium Acetate buffer (pH 7.0)

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask.

  • Dissolve in 5.0 mL of MeCN (sonicate for 5 minutes to ensure complete dissolution, as pyrazolo[1,5-a]pyridines can exhibit poor aqueous solubility)[7].

  • Dilute to volume with Milli-Q water to yield a 1.0 mg/mL stock solution.

Step 2: Acidic Degradation Workflow

  • Transfer 1.0 mL of the stock solution to a 5 mL glass vial.

  • Add 1.0 mL of 0.1 M HCl. Seal the vial hermetically.

  • Incubate in a thermostatic block at 60°C for exactly 7 days.

  • Self-Validation (Quenching): Remove the vial and immediately cool to room temperature. Add exactly 1.0 mL of 0.1 M NaOH to neutralize the solution. Dilute with 2.0 mL of mobile phase to yield a final API concentration of 0.2 mg/mL.

Step 3: Basic Degradation Workflow

  • Transfer 1.0 mL of the stock solution to a separate 5 mL glass vial.

  • Add 1.0 mL of 0.1 M NaOH. Seal the vial hermetically.

  • Incubate at 60°C for 7 days.

  • Self-Validation (Quenching): Cool to room temperature. Add exactly 1.0 mL of 0.1 M HCl to neutralize. Dilute with 2.0 mL of mobile phase (Final concentration: 0.2 mg/mL).

Step 4: Control Preparation

  • Prepare a control sample using 1.0 mL stock + 1.0 mL Water (incubated at 60°C) to differentiate pH-induced degradation from purely thermal degradation.

Step 5: HPLC-UV/MS Analysis

  • Inject 10 µL of each quenched sample into an LC-MS system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Utilize a gradient of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).

  • Monitor at 254 nm and analyze the MS spectra to confirm the mass shift from m/z 227 (API) to m/z 213, corresponding to the loss of the methyl group (-14 Da) in the acidic sample.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Development of forced degradation and stability indicating studies of drugs—A review N
  • 3-bromo-5-methoxypyrazolo[1,5-a]pyridine | 1427501-56-1 MolPort
  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells N
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles ResearchG
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors N
  • The Cleavage of Ethers MDMA.ch / Historical Organic Chemistry Reviews

Sources

Validation

Regioselectivity in the Bromination of 5-Methoxypyrazolo[1,5-a]pyridine: A Comprehensive Guide

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged bicyclic heterocycle in modern drug discovery, frequently appearing in kinase inhibitors, dopamine receptor modulators, and antituberculosis agents[1][2]. When...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged bicyclic heterocycle in modern drug discovery, frequently appearing in kinase inhibitors, dopamine receptor modulators, and antituberculosis agents[1][2]. When functionalizing this core, electrophilic aromatic substitution (EAS)—specifically bromination—is a critical late-stage gateway to cross-coupling chemistries.

However, the introduction of a 5-methoxy group creates a fascinating regiochemical competition. As an Application Scientist, understanding the causality behind this competition is essential for designing scalable, high-yield synthetic routes. This guide objectively compares the regioselectivity of different bromination conditions on 5-methoxypyrazolo[1,5-a]pyridine and provides a field-proven, self-validating protocol for isolating the desired C-3 brominated product (CAS: 1427501-56-1)[3].

Mechanistic Causality: The Regiochemical Competition

The regioselectivity of 5-methoxypyrazolo[1,5-a]pyridine during EAS is governed by the competing electronic properties of its two fused rings:

  • The Pyrazole Ring (C-3 Position): Inherently π -excessive. The lone pair on the bridgehead nitrogen strongly delocalizes into the five-membered ring, making C-3 highly nucleophilic[4].

  • The Pyridine Ring (C-4 and C-6 Positions): Inherently π -deficient, but strongly activated by the electron-donating 5-methoxy (-OMe) group via resonance.

Despite the strong ortho-activating effect of the 5-methoxy group on the pyridine ring, bromination overwhelmingly favors the C-3 position [2]. The causality lies in the thermodynamic stability of the Wheland intermediate (arenium ion). Attack at C-3 generates an intermediate where the positive charge is highly stabilized by the adjacent bridgehead nitrogen and the extended conjugated system. Conversely, attack at C-4 or C-6 relies primarily on the resonance contribution of the methoxy oxygen, which carries a higher activation energy barrier.

G Substrate 5-Methoxypyrazolo[1,5-a]pyridine (Starting Material) C3_Path Electrophilic Attack at C-3 (Pyrazole Ring) Substrate->C3_Path Br+ C4_C6_Path Electrophilic Attack at C-4/C-6 (Pyridine Ring) Substrate->C4_C6_Path Br+ Wheland_C3 Highly Stabilized Wheland Intermediate (N-bridgehead delocalization) C3_Path->Wheland_C3 Kinetically Favored Wheland_C4 Moderately Stabilized Intermediate (5-OMe resonance only) C4_C6_Path->Wheland_C4 Higher Activation Energy Product_C3 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (Major Product, >95%) Wheland_C3->Product_C3 Fast Deprotonation Product_C4 4/6-Bromo Isomers (Trace / Not Observed) Wheland_C4->Product_C4 Slow/Minor Pathway

Mechanistic rationale for the regioselective C-3 bromination of 5-methoxypyrazolo[1,5-a]pyridine.

Objective Comparison of Brominating Agents

To achieve optimal regioselectivity and yield, the choice of brominating agent and solvent is critical. Harsh conditions (like elemental bromine in acetic acid) can lead to over-bromination or competitive substitution at the C-4/C-6 positions due to the highly activated nature of the methoxy-substituted pyridine ring. N-Bromosuccinimide (NBS) provides a controlled, mild release of electrophilic bromine, making it the superior alternative[2].

Table 1: Performance Comparison of Bromination Conditions
Brominating AgentSolventTempPrimary ProductRegioselectivity (C-3 : C-4/C-6)Isolated Yield
NBS (1.05 equiv) Dichloromethane (DCM)0 °C to RT3-Bromo> 99:1 88 - 92%
NBS (1.05 equiv) Dimethylformamide (DMF)RT3-Bromo95:578 - 82%
Br₂ (1.0 equiv) Acetic Acid (AcOH)RT3-Bromo / Polybromo80:2060 - 65%

Key Insights:

  • DCM vs. DMF: While NBS in DMF is a standard condition for many heterocyclic brominations, the use of a non-polar, aprotic solvent like DCM at 0 °C suppresses the formation of trace C-4/C-6 isomers and prevents oxidative degradation of the electron-rich core.

  • Elemental Bromine: Br₂ is generally too aggressive for this specific electron-rich substrate, leading to complex mixtures and reduced isolated yields.

Experimental Protocol: Regioselective Synthesis of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine

This methodology provides a self-validating system for the synthesis of 3-bromo-5-methoxypyrazolo[1,5-a]pyridine using NBS in DCM.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 5-methoxypyrazolo[1,5-a]pyridine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (N₂ or Ar). Cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 mmol, freshly recrystallized from water) in anhydrous DCM (5 mL). Add the NBS solution dropwise to the reaction mixture over 15 minutes to maintain strict temperature control and prevent localized exotherms.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material will be consumed, replaced by a single, less polar UV-active spot.

    • LC-MS Confirmation: An aliquot analyzed by LC-MS should display the characteristic 1:1 isotopic doublet at m/z 227.0 and 229.0 [M+H]⁺, confirming mono-bromination.

  • Quenching: Once complete, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality: This instantly reduces any unreacted electrophilic bromine species, preventing over-bromination during the concentration phase.

  • Workup & Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5–15% EtOAc in Hexanes) to afford 3-bromo-5-methoxypyrazolo[1,5-a]pyridine as an off-white solid.

Workflow Step1 Dissolve Substrate in DCM (0 °C) Step2 Dropwise Addition of NBS Solution Step1->Step2 Step3 Stir at RT (Monitor via LC-MS) Step2->Step3 Step4 Quench with Aq. Na2S2O3 Step3->Step4 Step5 Aqueous Extraction & Organic Drying Step4->Step5 Step6 Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the regioselective bromination using NBS.

References

  • Organic Letters - ACS Publications. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Available at:[Link]

  • NIH PMC. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors. Available at:[Link]

  • ResearchGate. Functionally Selective Dopamine D-2, D-3 Receptor Partial Agonists. Available at:[Link]

  • Molport. 3-bromo-5-methoxypyrazolo[1,5-a]pyridine | 1427501-56-1. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and researchers with a rigorous, self-validating system for handling 3-Bromo-5-methoxypyra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and researchers with a rigorous, self-validating system for handling 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427501-56-1).

Because this halogenated heterocyclic building block is frequently utilized in transition-metal-catalyzed cross-coupling reactions during early-stage drug discovery, it requires strict adherence to safety protocols. This guide moves beyond standard safety data sheets (SDS) by explaining the mechanistic causality behind each safety requirement, ensuring that your laboratory practices are both safe and scientifically sound.

Hazard Assessment & Mechanistic Causality

To handle a chemical safely, you must first understand why it is hazardous. 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine presents specific risks derived directly from its molecular structure:

  • Lipophilicity & Dermal Penetration: The addition of the heavy bromine atom (C-Br bond) significantly increases the molecule's partition coefficient (logP). If the powder contacts the skin, this high lipophilicity facilitates rapid absorption through the lipid-rich stratum corneum.

  • Electrophilic Potential: In biological systems, brominated heteroaromatics can act as mild alkylating or arylating agents. This reactivity can lead to protein binding, resulting in skin sensitization, mucosal irritation, or localized cellular toxicity.

  • Particulate Aerosolization: As a finely milled solid powder, it is prone to static charge accumulation. Uncontrolled handling can aerosolize particulates, allowing them to bypass upper respiratory defenses and cause acute irritation to the respiratory tract.

Personal Protective Equipment (PPE) Matrix

According to OSHA's Laboratory Safety Guidance[1] and the NIOSH Pocket Guide to Chemical Hazards[2], standard laboratory PPE must be upgraded when handling reactive halogenated heterocycles.

Protection ZoneRequired PPEMechanistic Causality & Specification
Eye/Face Chemical splash goggles (ANSI Z87.1+)Standard safety glasses lack orbital seals. Goggles prevent micro-particulate dust and solvent splashes from reaching the ocular mucosa.
Hands Double-layered Nitrile gloves (≥ 5 mil)Nitrile provides excellent resistance to halogenated organics. Double gloving creates a fail-safe: if the outer glove is breached by a solvent, the inner glove provides a critical time window to safely doff the PPE without dermal exposure.
Body Flame-resistant (FR) or standard chemical lab coatPrevents particulate accumulation on street clothing. Must be buttoned completely to the neck with cuffs pulled over the inner gloves.
Respiratory N95/P100 half-mask (if outside hood)Filters out fine brominated particulates. Note: The primary engineering control must always be a chemical fume hood.

Operational Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every procedure must be verifiable and fail-safe. Follow these step-by-step methodologies, grounded in the National Research Council's Prudent Practices in the Laboratory[3].

Step 1: Weighing and Transfer (Particulate Control)
  • Verify Airflow: Ensure the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a tissue-paper visual flow test before opening the chemical bottle.

  • Static Elimination: Discharge the weighing boat and your stainless-steel spatula using an anti-static gun (e.g., Zerostat). Causality: Halogenated powders carry static charges; eliminating this prevents the powder from "jumping" and aerosolizing, which ensures an accurate mass balance and prevents inhalation exposure.

  • Transfer: Weigh the required mass of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.

  • Containment Validation: Seal the weighing vessel (e.g., with a septum or cap) before removing it from the hood. Wipe the exterior of the vessel with a solvent-dampened, lint-free cloth to remove invisible micro-dust.

Step 2: Dissolution and Reaction Setup
  • Solvent Addition Order: Slowly add your polar aprotic solvent (e.g., DMF, DMSO, or DCM) directly to the solid. Causality: Adding solid to a solvent pool can cause the powder to float, clump, or aerosolize upon impact with the liquid surface. Adding solvent to the solid ensures controlled wetting and dissolution.

  • Inert Atmosphere: If setting up a cross-coupling reaction (e.g., Suzuki-Miyaura), purge the closed reaction vessel with Argon or Nitrogen. The C-Br bond is the reactive site for oxidative addition; excluding oxygen prevents catalyst poisoning and uncontrolled side reactions.

Spill Response and Disposal Plan

Immediate Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity of the fume hood or bench.

  • Suppress (Do NOT Dry Sweep): Cover the spilled powder with damp absorbent paper (using water or a mild surfactant). Causality: Dry sweeping mechanically forces particulates into the air, drastically increasing inhalation risk. Dampening the powder suppresses aerosolization.

  • Collect: Carefully scoop the damp material and the absorbent paper into a chemically compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Decontaminate: Wash the spill area with a 5% mild alkaline detergent solution, followed by a DI water rinse, to degrade and remove any residual organic traces.

Waste Disposal Protocol

Do not dispose of this compound or its solutions in standard trash or aqueous drains.

  • Classification: Must be strictly segregated as Halogenated Organic Waste . Mixing halogenated waste with non-halogenated solvents (like acetone) can cause exothermic reactions or complicate incineration processes.

  • Documentation: Log the exact mass/volume disposed of on the waste manifest to maintain regulatory compliance with local environmental agencies.

Operational Workflow Visualization

The following diagram illustrates the logical flow of safety and operational procedures to ensure a fail-safe environment.

PPE_Workflow Start Hazard Assessment CAS 1427501-56-1 PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Engineering Controls (Fume Hood >80 fpm) PPE->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh React Reaction Setup (Closed System) Weigh->React Spill Spill Response (Damp wipe, no sweeping) Weigh->Spill If spill occurs React->Spill Waste Waste Disposal (Halogenated Organics) React->Waste Spill->Waste End Doff PPE & Wash Waste->End

Safe handling, reaction, and disposal workflow for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[Link][2]

  • Laboratory Safety Guidance (OSHA Publication 3404). Occupational Safety and Health Administration (OSHA). [Link][1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council, National Academies Press.[Link][3]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-methoxypyrazolo[1,5-A]pyridine
Reactant of Route 2
3-Bromo-5-methoxypyrazolo[1,5-A]pyridine
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